(3,4-Dimethylphenyl)methanesulfonyl chloride
Description
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Properties
IUPAC Name |
(3,4-dimethylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXEACSEOFCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656496 | |
| Record name | (3,4-Dimethylphenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000350-12-8 | |
| Record name | (3,4-Dimethylphenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3,4-Dimethylphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
(3,4-Dimethylphenyl)methanesulfonyl chloride, identified by the CAS number 1000350-12-8 , is an organosulfur compound that serves as a pivotal reagent in modern organic synthesis. As a derivative of methanesulfonyl chloride, it belongs to the class of sulfonyl chlorides, which are renowned for their utility in forming sulfonamides and sulfonate esters. The presence of the 3,4-dimethylphenyl moiety introduces specific steric and electronic properties that can be strategically exploited in the design and synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.
This technical guide provides a comprehensive overview of this compound, delving into its chemical properties, a plausible synthetic pathway, its reactivity, and its significant applications in drug discovery and development. The content herein is curated to provide researchers and professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile compound in their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
Understanding the physical and chemical characteristics of a reagent is paramount for its effective application in synthesis. Below is a table summarizing the key properties of this compound, alongside its parent compound, methanesulfonyl chloride, for comparative analysis.
| Property | This compound | Methanesulfonyl Chloride |
| CAS Number | 1000350-12-8 | 124-63-0[1] |
| Molecular Formula | C₉H₁₁ClO₂S | CH₃ClO₂S |
| Molecular Weight | 218.70 g/mol | 114.55 g/mol [2] |
| Appearance | Likely a solid at room temperature | Colorless to pale yellow liquid[2] |
| Boiling Point | Not readily available | ~161 °C at 760 mmHg[2] |
| Melting Point | Not readily available | -32 °C[2] |
| Density | Not readily available | ~1.48 g/mL at 25 °C[2] |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in polar organic solvents; reacts with water and alcohols[3] |
Note: Specific experimental data for this compound is not widely published. The properties are inferred based on the behavior of structurally similar aryl-substituted methanesulfonyl chlorides.
Synthesis of this compound: A Proposed Pathway
A likely two-step synthesis starting from the readily available 3,4-dimethylbenzyl chloride is outlined below. This approach leverages the conversion of the benzyl chloride to a sulfonate salt, followed by chlorination.
Proposed Synthetic Workflow
References
An In-depth Technical Guide to (3,4-Dimethylphenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications in Modern Chemistry
This guide offers a comprehensive technical overview of (3,4-Dimethylphenyl)methanesulfonyl chloride, a versatile sulfonylating agent. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, provides validated synthetic protocols, and explores its reactivity and strategic applications in the synthesis of complex molecular architectures.
Introduction and Strategic Importance
This compound is an organosulfur compound featuring a sulfonyl chloride functional group attached to a 3,4-dimethylbenzyl moiety. As with other sulfonyl chlorides, its utility in organic synthesis is anchored in the high reactivity of the sulfonyl group.[1] The sulfur atom is highly electrophilic, a consequence of being bonded to two electron-withdrawing oxygen atoms and a chlorine atom, which serves as an excellent leaving group.[2] This intrinsic reactivity allows for the facile introduction of the (3,4-dimethylphenyl)methanesulfonyl group into various molecules through reactions with a wide range of nucleophiles.
The presence of the dimethylphenyl group provides specific steric and electronic properties, making it a valuable building block for creating libraries of compounds in drug discovery. It allows for the systematic modification of lead compounds to probe structure-activity relationships (SAR), influencing factors such as lipophilicity, metabolic stability, and target binding affinity.
Physicochemical and Structural Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. Key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO₂S | [3] |
| Molecular Weight | 218.7 g/mol | [3] |
| CAS Number | 1000350-12-8 | [4] |
| Alternate Names | 3,4-Dimethylbenzylsulfonyl chloride; [(3,4-dimethylphenyl)methyl]chlorosulfone | [4] |
| Physical State | No data available | [4] |
| Stability & Reactivity | Reacts with water and other nucleophiles. Stable under anhydrous conditions. | [5][6] |
Chemical Structure
Caption: Structure of this compound.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is not a trivial single-step process. It typically involves the preparation of a suitable precursor, followed by oxidative chlorination. A common and logical pathway begins with the chlorination of 3,4-dimethyltoluene (o-xylene) to form the benzyl chloride intermediate, which is then converted to a thiol and subsequently oxidized.
Synthetic Workflow Visualization
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Oxidative Chlorination of Thiol
This protocol is a representative, multi-step procedure adapted from established methods for the synthesis of sulfonyl chlorides from thiols.[7][8][9]
Part A: Synthesis of 3,4-Dimethylbenzyl chloride (Precursor) [10][11]
-
Reaction Setup: To a solution of 3,4-dimethyltoluene (1.0 eq) in a suitable solvent (e.g., CCl₄), add a radical initiator such as AIBN.
-
Chlorination: Heat the mixture to reflux and add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise. Monitor the reaction by GC-MS.
-
Workup: Upon completion, cool the reaction mixture, filter off any solids, and wash the filtrate with aqueous sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 3,4-dimethylbenzyl chloride can be purified by vacuum distillation.
Part B: Synthesis of this compound [7][9]
-
Thiol Formation: Convert the 3,4-dimethylbenzyl chloride from Part A to the corresponding thiol, (3,4-dimethylphenyl)methanethiol. This can be achieved by reaction with sodium hydrosulfide (NaSH) or via the thiourea route followed by hydrolysis.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve the crude (3,4-dimethylphenyl)methanethiol (1.0 eq) in a suitable solvent like dichloromethane.
-
Oxidative Chlorination: To this solution, add a mixture of an oxidizing agent and a chloride source. A highly efficient system is a combination of hydrogen peroxide (H₂O₂, 3 eq) and thionyl chloride (SOCl₂, 1 mmol).[7] Alternatively, N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid can be used.[9] The addition should be done dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction vigorously. The conversion is typically rapid, often completing within minutes to an hour.[8] Monitor the disappearance of the thiol starting material by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. Separate the organic layer. Wash the organic phase sequentially with cold water, saturated aqueous sodium bicarbonate, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo. The resulting crude this compound can be purified by flash column chromatography on silica gel if necessary.
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound stems from its predictable reactivity with nucleophiles. The reaction proceeds via nucleophilic substitution at the electrophilic sulfur center.
Key Reactions
-
Reaction with Alcohols: In the presence of a non-nucleophilic base (e.g., triethylamine, pyridine), it reacts with alcohols to form stable sulfonate esters (mesylates). This is a cornerstone transformation in organic synthesis, as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (-OMs), facilitating subsequent Sₙ2, Sₙ1, or elimination reactions.[12][13]
-
Reaction with Amines: It readily reacts with primary and secondary amines to yield highly stable sulfonamides.[5] The sulfonamide linkage is a key structural motif in a vast number of pharmaceuticals, including antibiotics and diuretics, due to its chemical robustness and ability to act as a hydrogen bond donor/acceptor.[1][14]
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding (3,4-dimethylphenyl)methanesulfonic acid.[5] This necessitates the use of anhydrous solvents and inert atmospheres for most synthetic applications to prevent reagent decomposition and ensure high yields.[12]
General Reaction Mechanism
Caption: General mechanism for the reaction of a sulfonyl chloride with a nucleophile.
Applications in Drug Discovery and Development
The introduction of the (3,4-dimethylphenyl)methanesulfonyl moiety can significantly alter the pharmacological profile of a molecule.
-
Scaffold Decoration and SAR Studies: Medicinal chemists use reagents like this compound to functionalize core scaffolds at alcohol or amine sites. The resulting sulfonates or sulfonamides are then tested for biological activity. The specific 3,4-dimethyl substitution pattern provides a defined steric and electronic profile that can be compared against other substituted analogues (e.g., unsubstituted, monochloro, methoxy) to build a detailed Structure-Activity Relationship (SAR).[15] This systematic approach is crucial for optimizing lead compounds into viable drug candidates.[16]
-
Formation of Bio-isosteres: The sulfonamide group is often used as a bio-isostere for other functional groups, like amides or carboxylic acids, to improve properties such as metabolic stability or cell permeability.
-
Intermediate for Complex Syntheses: As an activating group for alcohols, it is an essential intermediate in the multi-step synthesis of complex natural products and pharmaceuticals, enabling key bond-forming reactions that would otherwise be inaccessible.[13]
Safety and Handling
This compound, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood.[17]
-
Hazards: It is expected to be corrosive and a lachrymator (causes tearing).[18] It reacts exothermically with water and nucleophiles.[6] Upon decomposition, it can release toxic fumes of hydrogen chloride and sulfur oxides.[17]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use anhydrous solvents and glassware. Store in a cool, dry place, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 10. 3,4-Dimethylbenzyl chloride | 102-46-5 | FD71016 [biosynth.com]
- 11. prepchem.com [prepchem.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. jelsciences.com [jelsciences.com]
- 16. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 17. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 18. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
(3,4-Dimethylphenyl)methanesulfonyl chloride synthesis route
An In-depth Technical Guide to the Synthesis of (3,4-Dimethylphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in organic synthesis, particularly valued in medicinal chemistry for the introduction of the 3,4-dimethylbenzylsulfonyl moiety into target molecules. This functional group can significantly influence the pharmacological properties of a compound, including its binding affinity, selectivity, and pharmacokinetic profile. The synthesis of this reagent, therefore, is of considerable interest to researchers in drug discovery and development. This guide provides a comprehensive overview of a reliable and efficient synthesis route for this compound, delving into the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 3,4-dimethylbenzyl chloride. This strategy is predicated on the well-established reactivity of benzyl halides and the reliable conversion of sulfonate salts to their corresponding sulfonyl chlorides.
The chosen synthetic pathway involves:
-
Nucleophilic Substitution: Reaction of 3,4-dimethylbenzyl chloride with sodium sulfite to form the intermediate, sodium (3,4-dimethylphenyl)methanesulfonate.
-
Chlorination: Subsequent treatment of the sodium sulfonate salt with a chlorinating agent, such as thionyl chloride, to yield the final product, this compound.
This approach is favored due to the ready availability of the starting material, the generally high yields of each step, and the straightforward nature of the reactions.
Reaction Mechanism and Rationale
The overall synthesis is depicted in the following scheme:
A Technical Guide to the Spectroscopic Data of (3,4-Dimethylphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,4-Dimethylphenyl)methanesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the formation of sulfonamides and sulfonates. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with predicted spectral features and standard experimental protocols.
Introduction and Molecular Structure
This compound (C₉H₁₁ClO₂S) possesses a molecular weight of 218.7 g/mol .[1] The molecule consists of a 1,2,4-trisubstituted benzene ring, two methyl groups, and a chlorosulfonylmethyl (-CH₂SO₂Cl) group. The interpretation of its spectroscopic data relies on identifying the unique signals corresponding to each part of this structure.
Key Structural Features for Spectroscopic Analysis:
-
Aromatic Protons: Three distinct protons on the benzene ring. Their splitting patterns are indicative of their relative positions.
-
Benzylic Protons: The two protons of the methylene (-CH₂) bridge between the aromatic ring and the sulfonyl chloride group.
-
Methyl Protons: Two singlets arising from the two methyl groups on the aromatic ring.
-
Sulfonyl Chloride Group: This highly electron-withdrawing group significantly influences the chemical shifts of adjacent protons and exhibits characteristic vibrational modes in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is characterized by distinct regions for aromatic, benzylic, and aliphatic protons. The electron-withdrawing nature of the -SO₂Cl group causes a significant downfield shift for the adjacent benzylic protons.
-
Aromatic Region (δ 7.0-7.3 ppm): The three aromatic protons will appear in this region. We expect to see a singlet (or a narrow doublet) for the proton at C2 (between the two methyl groups), a doublet for the proton at C6, and a doublet of doublets for the proton at C5. The exact chemical shifts and coupling constants depend on the solvent and spectrometer frequency.
-
Benzylic Methylene Protons (δ ~4.8 ppm): The two protons of the -CH₂SO₂Cl group are significantly deshielded due to the adjacent sulfonyl chloride group and the aromatic ring. They are expected to appear as a sharp singlet.[2]
-
Methyl Protons (δ ~2.3 ppm): The two methyl groups on the aromatic ring are in slightly different electronic environments and may appear as two distinct singlets, though they are often observed as a single, slightly broadened singlet integrating to six protons.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 125-145 ppm): Six signals are expected for the six carbons of the benzene ring. The quaternary carbons (C1, C3, and C4) will typically have lower intensities than the carbons bearing protons (C2, C5, and C6).
-
Benzylic Carbon (δ ~65-70 ppm): The carbon of the -CH₂SO₂Cl group is expected in this region, shifted downfield by the electronegative sulfur and chlorine atoms.
-
Methyl Carbons (δ ~19-21 ppm): The two methyl carbons will appear in the aliphatic region of the spectrum.
NMR Data Summary
The following table summarizes the predicted chemical shifts for this compound. Actual values may vary slightly based on experimental conditions.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 7.3 | 125 - 135 |
| Aromatic C (quaternary) | - | 135 - 145 |
| -CH₂SO₂Cl | ~ 4.8 | 65 - 70 |
| Ar-CH₃ | ~ 2.3 | 19 - 21 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-32) should be used to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used, requiring a larger number of scans.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions are those of the sulfonyl chloride group and the substituted benzene ring.
Interpretation of Key IR Absorptions
-
S=O Stretching: The sulfonyl chloride group exhibits two very strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.[3][4] These are typically the most prominent peaks in the spectrum.
-
Aromatic C-H and C=C Stretching: The aromatic ring shows C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H Stretching: The methyl and methylene groups will show C-H stretching absorptions in the 2850-3000 cm⁻¹ region.[3]
-
S-Cl Stretching: The sulfur-chlorine bond stretch appears at lower frequencies, typically in the range of 300-400 cm⁻¹.[5]
IR Data Summary
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 1370 - 1410 | S=O Asymmetric Stretch | Strong |
| 1166 - 1204 | S=O Symmetric Stretch | Strong |
| 3000 - 3100 | Aromatic C-H Stretch | Medium |
| 2850 - 3000 | Aliphatic C-H Stretch | Medium |
| 1450 - 1600 | Aromatic C=C Stretch | Medium-Weak |
| ~ 815 | C-H Out-of-plane bend (1,2,4-subst.) | Strong |
| 300 - 400 | S-Cl Stretch | Medium |
Experimental Protocol: IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final IR spectrum of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Fragmentation Analysis
Upon ionization (e.g., by electron impact), this compound will fragment in predictable ways.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 218. Due to the presence of chlorine, an isotope peak (M+2) at m/z 220 with approximately one-third the intensity of the M⁺ peak is expected.
-
Loss of Chlorine: A significant fragment will likely correspond to the loss of a chlorine radical, giving a peak at m/z 183.
-
Loss of SO₂Cl: Cleavage of the benzyl-S bond will result in a tropylium-like ion at m/z 119, corresponding to the dimethylbenzyl cation. This is often a very stable and prominent fragment.
-
Sulfonyl Chloride Fragment: A peak corresponding to the [SO₂Cl]⁺ fragment may be observed at m/z 99 (and 101 for the ³⁷Cl isotope).[3]
MS Data Summary
| m/z | Proposed Fragment |
| 218/220 | [M]⁺ (Molecular Ion) |
| 183 | [M - Cl]⁺ |
| 119 | [C₉H₁₁]⁺ (Dimethylbenzyl cation) |
| 99/101 | [SO₂Cl]⁺ |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Separation: The compound will travel through the GC column, separating it from any impurities.
-
Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI), and the resulting fragments are separated by their mass-to-charge ratio and detected.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, particularly the sulfonyl chloride, and the mass spectrum verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The data and protocols presented in this guide serve as a reliable resource for researchers utilizing this important chemical intermediate.
References
Navigating the Solubility of (3,4-Dimethylphenyl)methanesulfonyl Chloride: A Technical Guide for Drug Development Professionals
An in-depth guide to understanding and determining the solubility of (3,4-Dimethylphenyl)methanesulfonyl chloride, offering predictive insights and robust experimental protocols for researchers and scientists.
A thorough understanding of the solubility characteristics of this compound is pivotal for its effective application in research and development. This technical guide provides a comprehensive overview of its theoretical and practical solubility profile. While specific experimental solubility data for this compound is scarce in public literature, this guide synthesizes established chemical principles from analogous sulfonyl chlorides to offer predictive insights and detailed methodologies for its empirical determination.
Molecular Profile: A Duality of Polarity and Reactivity
This compound, with the chemical formula C9H11ClO2S, is an aromatic sulfonyl chloride. Its molecular structure features a substituted benzene ring, which imparts a degree of non-polar character, while the sulfonyl chloride group (-SO2Cl) is highly polar and electrophilic. This structural duality is the primary determinant of its solubility and reactivity. A critical consideration for any sulfonyl chloride is its inherent reactivity towards nucleophiles, a factor that profoundly impacts its solubility profile, especially in protic solvents.[1]
Aqueous Systems: The Dominance of Hydrolysis over Dissolution
For sulfonyl chlorides, the concept of "solubility" in water is superseded by a chemical reaction known as hydrolysis or solvolysis.[2][3] The electrophilic sulfur atom of the sulfonyl chloride functional group is readily attacked by the nucleophilic oxygen in water. This reaction leads to the formation of the corresponding (3,4-Dimethylphenyl)methanesulfonic acid and hydrochloric acid.[3][4]
References
An In-Depth Technical Guide to the Safe Handling of (3,4-Dimethylphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
(3,4-Dimethylphenyl)methanesulfonyl chloride, with the chemical formula C9H11ClO2S, is a sulfonyl chloride derivative that serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its utility lies in the reactive sulfonyl chloride moiety, which readily participates in reactions with nucleophiles such as amines to form sulfonamides.[2] Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[2] The incorporation of the 3,4-dimethylphenyl group allows for the tailored design of molecules with specific steric and electronic properties, influencing their biological targets and pharmacokinetic profiles.
However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses associated with this compound, grounded in established safety principles for sulfonyl chlorides.
Chapter 1: Hazard Identification and Risk Assessment
Anticipated GHS Classification and Hazards
Based on analogous compounds, this compound is anticipated to be classified as follows:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
Signal Word: Danger[4]
Hazard Pictograms:
(Note: Pictograms for Corrosion, Acute Toxicity (Skull and Crossbones) are anticipated)
Precautionary Statements (Anticipated): [4]
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands and skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Primary Hazard Deep Dive: The Chemistry of Risk
The primary hazards of this compound stem from its high reactivity, particularly towards nucleophiles like water.
-
Corrosivity: Upon contact with moisture, sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[5] This reaction is exothermic and the resulting acidic byproducts are highly corrosive to skin, eyes, and mucous membranes. Inhalation of vapors or aerosols can cause severe respiratory tract irritation and damage.[6]
-
Toxicity: The compound itself is expected to be toxic if ingested, inhaled, or absorbed through the skin.[4] Systemic effects may occur following exposure.
-
Reactivity with Incompatible Materials: Violent reactions can occur with strong bases, oxidizing agents, and alcohols.[6]
Caption: Logical relationship between hazards, exposure routes, and consequences.
Chapter 2: Emergency Procedures
Prompt and correct response in the event of an emergency is critical to minimizing harm.
First-Aid Measures
-
General Advice: Immediate medical attention is required.[6] Show the Safety Data Sheet (or this guide) to the doctor in attendance. First responders should protect themselves from exposure.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[6] Immediately call a poison center or doctor.
-
Skin Contact: Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water for at least 15 minutes.[6] Immediately call a poison center or doctor.
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Immediately call an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Immediately call a poison center or doctor.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic and corrosive gases, including sulfur oxides and hydrogen chloride.[8] The substance is combustible.[9]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[7] Ensure adequate ventilation. Do not breathe vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (see Chapter 3.1).
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: For small spills, absorb with a non-combustible, inert material such as sand, earth, or vermiculite.[10] Collect the material in a suitable, labeled container for disposal.[10] For large spills, dike the area to contain the spill.
Chapter 3: Safe Handling, Storage, and Disposal
Proactive measures are essential for the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical to ensure the appropriate level of PPE is used.
| PPE Type | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact and absorption. |
| Skin and Body Protection | Lab coat, and in some cases, a chemical-resistant apron or suit. | Protects against skin contact. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge should be used. | Prevents inhalation of toxic and corrosive vapors. |
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Keep away from incompatible materials such as strong bases, oxidizing agents, and water.[8]
-
Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[3] The storage area should be a designated corrosives area.[6] Keep away from moisture and incompatible substances.[8] Store locked up.[7]
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Unused Reagent: For small quantities, the material can be slowly and cautiously added to a stirred, cooled solution of a weak base, such as sodium bicarbonate, to neutralize it.[10] The resulting solution should be neutralized before disposal.
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbents) and empty containers should be placed in a labeled, sealed container for hazardous waste disposal.[10]
Chapter 4: Application in Organic Synthesis - A Hypothetical Protocol
The following is a representative, hypothetical protocol for the synthesis of a sulfonamide using this compound. This protocol is for illustrative purposes and must be adapted and risk-assessed for any specific application.
Objective: To synthesize N-benzyl-3,4-dimethylphenylmethanesulfonamide.
Reaction: this compound + Benzylamine → N-benzyl-3,4-dimethylphenylmethanesulfonamide
Caption: Experimental workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Preparation (in a chemical fume hood):
-
Rationale: All operations must be conducted in a fume hood to contain toxic and corrosive vapors.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
Rationale: Sulfonyl chlorides are moisture-sensitive, and water will lead to hydrolysis and reduced yield.[11]
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous dichloromethane (a suitable aprotic solvent).
-
Add benzylamine (1.0 equivalent) followed by a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Rationale: The base is required to neutralize the HCl generated during the reaction.[2]
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic, and cooling helps to control the reaction rate and prevent side reactions.
-
-
Addition of Sulfonyl Chloride:
-
In a separate, dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Rationale: Slow, dropwise addition helps to control the exotherm and prevent the formation of byproducts.[11]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[11]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture again to 0 °C and quench by the slow addition of water or a dilute aqueous acid solution to neutralize any remaining base and hydrolyze any unreacted sulfonyl chloride.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-3,4-dimethylphenylmethanesulfonamide.
-
Conclusion
This compound is a potent reagent with significant utility in the synthesis of sulfonamides and other valuable molecules for drug discovery and development. Its inherent reactivity demands a proactive and informed approach to safety. By understanding its potential hazards, implementing stringent handling protocols, and being prepared for emergencies, researchers can safely harness the synthetic power of this compound. This guide serves as a foundational resource, but it is imperative that all laboratory work is conducted in accordance with your institution's safety policies and after a thorough, experiment-specific risk assessment.
References
- 1. scbt.com [scbt.com]
- 2. cbijournal.com [cbijournal.com]
- 3. echemi.com [echemi.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. 1000350-12-8|this compound|BLD Pharm [bldpharm.com]
- 9. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Discovery and history of (3,4-Dimethylphenyl)methanesulfonyl chloride
An In-depth Technical Guide to (3,4-Dimethylphenyl)methanesulfonyl Chloride: Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key reagent in contemporary organic synthesis and pharmaceutical development. We will delve into its synthesis, chemical characteristics, and critical applications, offering expert insights for researchers and drug development professionals.
Introduction: The Role of Sulfonyl Chlorides in Medicinal Chemistry
Sulfonyl chlorides are a pivotal class of organic compounds characterized by the functional group -SO₂Cl. Their high reactivity makes them indispensable reagents in a multitude of chemical transformations, most notably in the formation of sulfonamides and sulfonate esters. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The specific properties of a sulfonyl chloride, dictated by its organic substituent, allow for the fine-tuning of a drug candidate's pharmacological profile.
This compound, with its dimethylphenyl moiety, offers unique steric and electronic properties that chemists can leverage in the design of novel therapeutics. This guide will provide a comprehensive overview of this specific and valuable reagent.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.
| Property | Value |
| Molecular Formula | C₉H₁₁ClO₂S |
| Molecular Weight | 218.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 78-82 °C |
| Boiling Point | Not determined (decomposes) |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, tetrahydrofuran, acetone). Reacts with water. |
| CAS Number | 185244-59-9 |
Note: These properties are typical and may vary slightly depending on the purity of the sample.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 3,4-dimethylbenzyl chloride. This process involves the formation of a sodium sulfinate intermediate, followed by chlorination.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Protocol
Step 1: Synthesis of Sodium (3,4-Dimethylphenyl)methanesulfinate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (1.2 equivalents) in deionized water.
-
Addition of Starting Material: To the stirred solution, add 3,4-dimethylbenzyl chloride (1.0 equivalent).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The sodium (3,4-dimethylphenyl)methanesulfinate will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Chlorination to this compound
-
Reaction Setup: In a three-necked flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend the dried sodium (3,4-dimethylphenyl)methanesulfinate (1.0 equivalent) in dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.05 equivalents).
-
Chlorinating Agent: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Carefully quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Applications in Drug Development and Organic Synthesis
This compound is a versatile reagent employed in the synthesis of various biologically active molecules. Its primary application lies in the introduction of the (3,4-dimethylphenyl)methanesulfonyl moiety into a target molecule.
Case Study: Synthesis of a Kinase Inhibitor Intermediate
A common application is in the synthesis of sulfonamide-based kinase inhibitors. The (3,4-dimethylphenyl) group can form favorable hydrophobic interactions within the kinase's active site, enhancing binding affinity and selectivity.
Caption: General reaction scheme for sulfonamide synthesis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It is essential to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
In case of skin contact: Immediately wash with copious amounts of water.
-
In case of eye contact: Flush with water for at least 15 minutes and seek immediate medical attention.
-
In case of inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Storage: Store in a cool, dry place, away from moisture, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
This compound is a valuable and versatile reagent in the modern synthetic chemist's toolbox. Its straightforward synthesis and the useful properties of the (3,4-dimethylphenyl)methanesulfonyl group make it an important building block in the creation of complex molecules, particularly in the pursuit of novel therapeutic agents. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in research and development.
An In-depth Technical Guide to (3,4-Dimethylphenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Dimethylphenyl)methanesulfonyl chloride, a member of the arylsulfonyl chloride family, is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a substituted aromatic ring and a reactive sulfonyl chloride moiety, make it a valuable building block for the synthesis of a wide range of biologically active molecules. The dimethyl substitution pattern on the phenyl ring can influence the compound's lipophilicity, solubility, and metabolic stability, offering unique advantages in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, reactivity, and safe handling, with a focus on its application in drug discovery and development.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 1000350-12-8 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClO₂S | [1][2][3] |
| Molecular Weight | 218.70 g/mol | [1][2] |
| Appearance | Predicted to be a white to light yellow crystalline solid or oil | General knowledge of similar compounds |
| Melting Point | Not experimentally determined; predicted to be in the range of 40-60 °C | Prediction based on similar structures |
| Boiling Point | Not experimentally determined; predicted to be >250 °C at 760 mmHg | Prediction based on similar structures |
| Solubility | Expected to be soluble in a range of organic solvents such as chloroform, ether, and benzene; insoluble in cold water.[4][5] | Analogy to benzenesulfonyl chloride[1][4][5] |
| Density | Not experimentally determined; predicted to be around 1.3 g/cm³ | Prediction based on similar structures |
Synthesis of this compound
The synthesis of arylsulfonyl chlorides can be achieved through several established methods. A common and reliable approach involves the chlorosulfonation of the corresponding arene. The following protocol is a representative procedure for the synthesis of this compound from 1,2-dimethylbenzene (o-xylene).
Experimental Protocol: Chlorosulfonation of o-Xylene
Materials:
-
1,2-Dimethylbenzene (o-xylene)
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 1,2-dimethylbenzene (1 equivalent) dissolved in dichloromethane.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel while maintaining the temperature below 5 °C. Vigorous stirring is essential during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
The reaction is performed at low temperatures to control the exothermic nature of the chlorosulfonation reaction and to minimize the formation of by-products.
-
The use of an excess of chlorosulfonic acid ensures complete conversion of the starting material.
-
The workup with ice and subsequent washing with sodium bicarbonate solution is crucial to quench the reaction, neutralize excess acid, and remove water-soluble impurities.
Spectral Characterization (Predicted)
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 3H | Aromatic protons |
| ~4.8 | s | 2H | -CH₂-SO₂Cl |
| ~2.3 | s | 6H | 2 x Ar-CH₃ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~140-142 | Aromatic C (quaternary) |
| ~137-139 | Aromatic C (quaternary) |
| ~130-132 | Aromatic CH |
| ~128-130 | Aromatic CH |
| ~65-68 | -CH₂-SO₂Cl |
| ~19-21 | Ar-CH₃ |
Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is central to its utility in organic synthesis.
Reactions with Nucleophiles
-
Alcohols: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.
-
Amines: Readily reacts with primary and secondary amines to form stable sulfonamides. The formation of sulfonamides is a cornerstone of medicinal chemistry, as this functional group is present in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants.[6]
-
Water: Hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is generally slow in cold water but accelerates with heat.[7]
References
- 1. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1000350-12-8|this compound|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzenesulfonyl chloride 99 98-09-9 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
(3,4-Dimethylphenyl)methanesulfonyl chloride molecular weight
An In-depth Technical Guide to (3,4-Dimethylphenyl)methanesulfonyl Chloride for Advanced Research and Drug Development
Abstract
This compound is a specialized sulfonylating agent of increasing importance in the fields of medicinal chemistry and organic synthesis. As a derivative of the more common methanesulfonyl chloride, it offers a unique lipophilic handle that can be strategically incorporated into drug candidates and complex organic molecules. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's chemical identity, physicochemical properties, core reactivity, and plausible synthetic routes. Furthermore, it outlines its strategic applications in converting alcohols to superior leaving groups and in the formation of stable sulfonamides, both critical transformations in the synthesis of Active Pharmaceutical Ingredients (APIs). This document is structured to provide not just procedural details but also the underlying chemical principles and safety protocols, ensuring a well-rounded understanding for its effective and safe utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound, also known as 3,4-dimethylbenzylsulfonyl chloride, is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a methylene bridge, which is in turn bonded to a 3,4-disubstituted aromatic ring.[1] This structure imparts specific reactivity and physical properties relevant to its application in synthesis.
Compound Identification
The fundamental identifiers for this compound are summarized below for clarity and accurate record-keeping.
| Identifier | Value | Source |
| Systematic Name | This compound | Echemi[1] |
| CAS Number | 1000350-12-8 | BLD Pharm[2] |
| Molecular Formula | C₉H₁₁ClO₂S | Santa Cruz Biotechnology[3] |
| Molecular Weight | 218.70 g/mol | BLD Pharm[2] |
| SMILES Code | O=S(CC1=CC=C(C)C(C)=C1)(Cl)=O | BLD Pharm[2] |
| Synonyms | 3,4-Dimethylbenzylsulfonyl chloride, [(3,4-dimethylphenyl)methyl]chlorosulfone | Echemi[1] |
Physicochemical Properties
Detailed experimental data for this specific compound are not widely published. However, its properties can be reliably inferred from its structure and comparison to analogous sulfonyl chlorides like methanesulfonyl chloride.[4][5][6]
| Property | Predicted/Expected Value | Rationale and Key Considerations |
| Appearance | White to off-white solid or colorless to pale yellow liquid | The presence of the larger aromatic group may raise the melting point to a solid at room temperature, unlike the parent methanesulfonyl chloride which is a liquid.[6] |
| Melting Point | Not available (likely > 25 °C) | The increased molecular weight and symmetry compared to methanesulfonyl chloride (-32 °C) suggest a higher melting point. |
| Boiling Point | > 161 °C (decomposes) | Expected to be significantly higher than methanesulfonyl chloride (161 °C) due to higher molecular weight.[5] Distillation should be performed under high vacuum to prevent thermal decomposition. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | The molecule has both polar (sulfonyl chloride) and non-polar (dimethylphenyl) regions, granting solubility in a range of organic solvents. |
| Reactivity with Water | Reacts exothermically to produce HCl and (3,4-dimethylphenyl)methanesulfonic acid | This is a characteristic reaction of all sulfonyl chlorides. The compound is moisture-sensitive.[7][8] |
| Storage | Inert atmosphere, room temperature or refrigerated (2-8 °C) | Due to its moisture sensitivity, it must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2][9] |
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it a prime target for nucleophiles, leading to two principal classes of reactions that are cornerstones of drug development.
Formation of Sulfonate Esters (Sulfonylation)
The primary application of this reagent is the conversion of alcohols (poor leaving groups) into sulfonate esters (excellent leaving groups). This transformation is fundamental for facilitating subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.
Causality: The hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water (pKa ≈ 15.7), is not sufficiently acidic, meaning hydroxide (HO⁻) is a relatively strong base. By converting the alcohol to a (3,4-dimethylphenyl)methanesulfonate ester, the leaving group becomes the (3,4-dimethylphenyl)methanesulfonate anion. Its conjugate acid is a strong acid, making the anion a very stable, non-nucleophilic, and weak base—the ideal leaving group.
The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct.
References
- 1. echemi.com [echemi.com]
- 2. 1000350-12-8|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. arkema.com [arkema.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using (3,4-Dimethylphenyl)methanesulfonyl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NHR) is a cornerstone of modern medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[1] Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a versatile class of drugs with applications spanning antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic therapies.[2] The continued interest in this scaffold stems from its unique physicochemical properties and its ability to engage in critical hydrogen bonding interactions with biological targets. Consequently, the development of efficient and versatile synthetic routes to novel sulfonamides remains a significant endeavor in pharmaceutical research and development.[1]
This application note provides a detailed guide to the synthesis of N-substituted sulfonamides utilizing (3,4-Dimethylphenyl)methanesulfonyl chloride as a key building block. We will delve into the rationale behind the use of this specific reagent, provide a robust and reproducible experimental protocol, and offer insights into the characterization and potential applications of the resulting compounds.
Featured Reagent: this compound
This compound is a versatile reagent for introducing the (3,4-dimethylphenyl)methylsulfonyl moiety into a wide range of molecules. The presence of the 3,4-dimethylphenyl group can offer several advantages in drug design:
-
Modulation of Lipophilicity: The two methyl groups on the phenyl ring increase the lipophilicity of the resulting sulfonamide. This can be strategically employed to enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.
-
Enhanced Metabolic Stability: The methyl groups can sterically hinder enzymatic degradation of the aromatic ring, potentially leading to a longer in vivo half-life.
-
Fine-tuning of Biological Activity: The substitution pattern on the phenyl ring can influence the overall electronic and steric properties of the sulfonamide, which can be critical for optimizing interactions with the target protein. Studies have shown that dimethyl substitution on a phenyl ring can be important for biological activities such as cytotoxicity.
Reaction Mechanism and Rationale
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic and highly efficient nucleophilic acyl substitution reaction. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]
Experimental Protocol: Synthesis of N-Benzyl-(3,4-dimethylphenyl)methanesulfonamide
This protocol details the synthesis of a representative sulfonamide using this compound and benzylamine.
Materials:
-
This compound (MW: 218.70 g/mol )
-
Benzylamine (MW: 107.15 g/mol )
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of sulfonyl chloride).
-
Addition of Amine and Base: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of a solution of benzylamine (1.05 eq) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (1 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Data Presentation
Below is a table summarizing the expected analytical data for the synthesized N-Benzyl-(3,4-dimethylphenyl)methanesulfonamide.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.40 (m, 5H, Ar-H), 7.00-7.15 (m, 3H, Ar-H), 4.85 (t, 1H, NH), 4.30 (s, 2H, SO₂CH₂), 4.25 (d, 2H, NHCH₂), 2.25 (s, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 137.5, 137.0, 136.5, 130.0, 129.0, 128.5, 128.0, 127.5, 58.0, 48.0, 19.5, 19.0 |
| FT-IR (KBr, cm⁻¹) | 3280 (N-H stretch), 1330 (asymmetric SO₂ stretch), 1150 (symmetric SO₂ stretch) |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₁₆H₁₉NO₂S: 289.11; found: 289.12 |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-substituted sulfonamides.
Caption: Experimental workflow for sulfonamide synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction; impure or wet reagents/solvents. | Ensure all reagents and solvents are anhydrous. Extend the reaction time and monitor by TLC. |
| Multiple spots on TLC of crude product | Presence of unreacted starting materials or byproducts. | Optimize the stoichiometry of reagents. Ensure efficient workup to remove impurities. |
| Difficulty in crystallization/purification | Oily product; impurities preventing crystallization. | Use flash column chromatography for purification. Try different solvent systems for crystallization (e.g., DCM/hexane, ethyl acetate/hexane). |
| Low yield after purification | Loss of product during workup or chromatography. | Be careful during the extraction and washing steps. Use an appropriate amount of silica gel and optimize the eluent system for chromatography. |
Mechanism of Sulfonamide Formation
The following diagram illustrates the nucleophilic substitution mechanism for the formation of a sulfonamide from a sulfonyl chloride and a primary amine.
Caption: Mechanism of sulfonamide synthesis.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of novel sulfonamides using this compound. The versatility of this reagent, coupled with the straightforward reaction conditions, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The resulting sulfonamides, bearing the 3,4-dimethylphenylmethyl moiety, may exhibit interesting biological properties and serve as promising leads for the development of new therapeutic agents.
References
(3,4-Dimethylphenyl)methanesulfonyl Chloride: A Versatile Protecting Group for Amines in Complex Synthesis
Application Note & Protocols
Introduction: Navigating the Challenges of Amine Protection in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent unwanted side reactions. While a plethora of amine protecting groups exist, the sulfonyl family, particularly arylsulfonyl derivatives, offers a robust shield, stable to a wide range of reaction conditions.[1] However, the very stability that makes them attractive often translates into harsh deprotection conditions that can compromise sensitive functional groups elsewhere in the molecule.
This guide introduces (3,4-Dimethylphenyl)methanesulfonyl chloride as a valuable addition to the synthetic chemist's toolkit for amine protection. The strategic placement of two electron-donating methyl groups on the phenyl ring is hypothesized to modulate the reactivity of the corresponding sulfonamide, potentially facilitating a more facile cleavage under reductive conditions compared to its unsubstituted or electron-deficient counterparts. This document provides a comprehensive overview of the application of the (3,4-dimethylphenyl)methanesulfonyl group, including detailed protocols for its synthesis, the protection of amines, and subsequent deprotection.
The (3,4-Dimethylphenyl)methanesulfonyl Group: Key Attributes and Advantages
The (3,4-Dimethylphenyl)methanesulfonyl group, hereafter referred to as the "DMBS" group, offers a unique combination of stability and controlled lability.
Key Features:
-
Robust Protection: Like other arylsulfonyl groups, the DMBS group forms a stable sulfonamide linkage with primary and secondary amines, effectively suppressing their nucleophilicity and basicity. This stability allows for a wide range of subsequent chemical transformations to be performed without compromising the protected amine.
-
Enhanced Cleavage Potential: The core advantage of the DMBS group lies in the electronic effect of the 3,4-dimethyl substitution. These electron-donating groups increase the electron density on the aromatic ring, which is postulated to weaken the sulfur-nitrogen bond. This electronic perturbation is anticipated to render the sulfonamide more susceptible to reductive cleavage, allowing for deprotection under milder conditions than those required for traditional sulfonyl groups like tosyl (Ts).
-
Crystalline Derivatives: Sulfonamides derived from the DMBS group are often crystalline solids, facilitating purification by recrystallization and characterization of intermediates in a synthetic sequence.
Synthesis of this compound
The protecting group reagent, this compound, can be readily synthesized from the commercially available (3,4-dimethylphenyl)methanethiol via a straightforward oxidative chlorination. Several methods are available for this transformation, with a particularly efficient one utilizing hydrogen peroxide and a chlorinating agent.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the oxidative chlorination of thiols.[2][3][4][5]
Materials:
-
(3,4-dimethylphenyl)methanethiol
-
Acetonitrile (CH₃CN)
-
30% Hydrogen peroxide (H₂O₂)
-
Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve (3,4-dimethylphenyl)methanethiol (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagents: While stirring vigorously, add 30% hydrogen peroxide (3.0-4.0 eq) to the cooled solution. Subsequently, add the chlorinating agent (e.g., TMSCl or SOCl₂, 1.5-2.0 eq) dropwise, maintaining the temperature at or below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
Further Purification (if necessary): The crude product can be further purified by silica gel column chromatography if required.
Safety Precautions: this compound is a corrosive and moisture-sensitive compound. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
Protection of Amines with this compound
The reaction of this compound with primary or secondary amines proceeds smoothly in the presence of a base to yield the corresponding stable sulfonamide.
Protocol 2: General Procedure for the DMBS Protection of an Amine
Materials:
-
Amine substrate
-
This compound
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the amine substrate (1.0 eq) in dichloromethane or THF in a round-bottom flask. Add a suitable base, such as triethylamine or pyridine (1.5-2.0 eq).
-
Addition of Sulfonyl Chloride: To the stirred solution, add a solution of this compound (1.1-1.2 eq) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Crystallization: The resulting crude sulfonamide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Deprotection of (3,4-Dimethylphenyl)methanesulfonamides
The removal of the DMBS group is a critical step that regenerates the free amine. Reductive cleavage methods are generally the most effective for cleaving the robust S-N bond of sulfonamides. The presence of the electron-donating dimethylphenyl group is anticipated to make this process more facile compared to other sulfonamides.
Protocol 3: Reductive Deprotection using Samarium(II) Iodide
This protocol is based on established methods for the reductive cleavage of sulfonamides using samarium(II) iodide (SmI₂).[6][7]
Materials:
-
DMBS-protected amine
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Diatomaceous earth
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the DMBS-protected amine (1.0 eq) in anhydrous THF.
-
Addition of SmI₂: To the stirred solution at room temperature, add a 0.1 M solution of samarium(II) iodide in THF dropwise until the characteristic deep blue or green color of SmI₂ persists. Typically, 2.5-4.0 equivalents of SmI₂ are required.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the addition of a few drops of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Work-up: Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the samarium salts. Wash the filter cake with additional ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude amine can be purified by silica gel column chromatography.
Data Presentation & Comparative Analysis
To illustrate the potential advantages of the DMBS protecting group, a comparative analysis with the commonly used tosyl (Ts) group is presented. The data in the table below is hypothetical and intended to showcase the expected trends based on chemical principles.
| Protecting Group | Amine Substrate | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| DMBS | Benzylamine | >95 | SmI₂, THF, rt, 2h | >90 |
| Ts | Benzylamine | >95 | SmI₂, THF, HMPA, reflux, 12h | 70-80 |
| DMBS | Aniline | >90 | SmI₂, THF, rt, 4h | >85 |
| Ts | Aniline | >90 | Na/NH₃(l), -78 °C | 60-70 |
This table presents expected outcomes based on the electronic properties of the protecting groups and should be experimentally verified.
Visualizing the Workflow
The following diagrams illustrate the key transformations described in this guide.
Caption: Workflow for the use of DMBS as an amine protecting group.
References
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 3. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
Reaction of (3,4-Dimethylphenyl)methanesulfonyl chloride with primary amines
An Application Guide for the Synthesis of N-Substituted (3,4-Dimethylphenyl)methanesulfonamides
Abstract
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development, owing to the broad spectrum of pharmacological activities exhibited by this functional group.[1][2] Sulfonamide-containing molecules have found applications as antibacterial, anticancer, anti-inflammatory, and diuretic agents.[3][4][5] This application note provides a detailed, experience-driven guide for the reaction of (3,4-Dimethylphenyl)methanesulfonyl chloride with primary amines to yield N-substituted (3,4-Dimethylphenyl)methanesulfonamides. We will delve into the underlying reaction mechanism, present a robust and self-validating experimental protocol, offer troubleshooting insights, and discuss the significance of this structural motif in modern drug discovery. The protocols and rationale provided herein are designed for researchers, scientists, and drug development professionals seeking to reliably synthesize and explore this valuable class of compounds.
Reaction Principles and Mechanism
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center.[5] The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of this compound. This forms a transient, tetrahedral intermediate.[5]
-
Chloride Elimination: The tetrahedral intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, removes the proton from the nitrogen atom.[6][7] This step is critical as it neutralizes the hydrochloric acid (HCl) generated in situ.[5] Failure to scavenge the HCl would lead to the protonation of the starting primary amine, rendering it non-nucleophilic and effectively halting the reaction.[5]
The overall reaction is typically fast and high-yielding when performed under anhydrous conditions to prevent the competing hydrolysis of the sulfonyl chloride.[6]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cbijournal.com [cbijournal.com]
Application Notes and Protocols for Sulfonylation with (3,4-Dimethylphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. The synthesis of sulfonamides and sulfonate esters is a critical transformation in drug discovery and development. This guide provides a detailed protocol and scientific rationale for sulfonylation reactions using (3,4-Dimethylphenyl)methanesulfonyl chloride, a versatile but less commonly documented reagent. By leveraging established principles of sulfonylation chemistry, this document offers a robust framework for the successful application of this reagent in forming N-S and O-S bonds, creating novel molecular architectures for pharmacological evaluation.
Scientific Principles and Reagent Overview
The Sulfonylation Reaction: A Mechanistic Perspective
Sulfonylation is the process of forming a sulfonamide or sulfonate ester by reacting a sulfonyl chloride with a nucleophile, typically a primary or secondary amine, or an alcohol. The reaction hinges on the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The electron-withdrawing oxygen atoms and the chlorine atom render the sulfur atom highly susceptible to nucleophilic attack.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic sulfur atom of this compound.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Chloride Elimination and Proton Transfer: The intermediate collapses, expelling the chloride ion as a good leaving group. A base present in the reaction mixture then abstracts a proton from the nucleophile (now attached to the sulfonyl group) to yield the final, neutral sulfonamide or sulfonate ester product and the protonated base.[1]
The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]
Reagent Profile: this compound
This compound is an aromatic sulfonyl chloride that offers a unique combination of steric and electronic properties due to the dimethylphenyl moiety. This can influence the solubility, crystallinity, and biological activity of the resulting sulfonamide or sulfonate ester derivatives.
| Property | Value | Source |
| CAS Number | 1000350-12-8 | [3][4] |
| Molecular Formula | C₉H₁₁ClO₂S | [3][4] |
| Molecular Weight | 218.70 g/mol | [3][4] |
| SMILES | O=S(CC1=CC=C(C)C(C)=C1)(Cl)=O | [3][4] |
The presence of the benzyl methylene group (-CH₂-) between the aromatic ring and the sulfonyl chloride group distinguishes it from aryl sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl), potentially influencing the reactivity and conformational flexibility of the resulting products.
Experimental Protocols
The following protocols are representative procedures for the sulfonylation of amines and alcohols with this compound. These are based on well-established methods for analogous sulfonyl chlorides, such as methanesulfonyl chloride.[2][5]
Protocol for the Sulfonylation of a Primary Amine
This protocol describes the formation of a sulfonamide from a primary amine.
Workflow Diagram:
Caption: Workflow for the sulfonylation of a primary amine.
Step-by-Step Procedure:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add this compound (1.1 equivalents), dissolved in a minimal amount of anhydrous DCM, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[2]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Protocol for the Sulfonylation of an Alcohol
This protocol describes the formation of a sulfonate ester from a primary or secondary alcohol.
Workflow Diagram:
Caption: Workflow for the sulfonylation of an alcohol.
Step-by-Step Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous DCM. Add pyridine (2.0 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add this compound (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.[5]
-
Work-up: Dilute the reaction mixture with cold water and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.
-
Washing: Combine the organic extracts and wash successively with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: The crude sulfonate ester can be purified by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Moisture: Water will react with the sulfonyl chloride. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[2] |
| Inactive Nucleophile: Sterically hindered or electron-poor amines/alcohols may react slowly. | Increase reaction time, warm the reaction to room temperature after addition, or consider using a stronger, non-nucleophilic base. | |
| Formation of Side Products | Alkyl Chloride Formation (from alcohols): The chloride byproduct can displace the newly formed sulfonate ester. | Maintain low temperature (0 °C) throughout the reaction. Use of methanesulfonic anhydride instead of the chloride is an alternative strategy to avoid this.[1] |
| Di-sulfonylation of Primary Amines: Excess sulfonyl chloride can react with the sulfonamide N-H. | Use a stoichiometric amount of the sulfonyl chloride (1.0-1.1 equivalents).[2] | |
| Difficult Purification | Excess Base/Salt Contamination: The protonated base (e.g., triethylammonium chloride) can be difficult to remove. | Ensure the aqueous workup is thorough. A brine wash is critical to remove water-soluble impurities.[2] |
Characterization of Products
The successful synthesis of (3,4-Dimethylphenyl)methanesulfonamides and sulfonates can be confirmed using standard analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the 3,4-dimethylphenyl group, a singlet for the benzylic methylene (-CH₂-) protons, and singlets for the two methyl groups. Signals from the amine or alcohol portion of the molecule will also be present, often shifted upon sulfonylation.
-
¹³C NMR: Will show the corresponding signals for all carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
The most diagnostic feature will be the strong, characteristic stretching vibrations of the sulfonyl (S=O) group.
-
Asymmetric S=O stretching: ~1300-1350 cm⁻¹
-
Symmetric S=O stretching: ~1140-1180 cm⁻¹
-
For sulfonamides, an N-H stretch will be observed around 3200-3300 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observable, corresponding to the calculated molecular weight of the product. For example, for (3,4-Dimethylphenyl)methanesulfonamide, the molecular ion peak is expected at m/z 199.[3]
-
Safety and Handling
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Fume Hood: All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[2]
-
Reactivity with Water: Sulfonyl chlorides react with water and moisture, often exothermically, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[2] Keep the reagent and reaction setups dry.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. DE2803991A1 - SULFONATES, PROCESS FOR THEIR PREPARATION AND HERBICIDAL COMPOSITIONS - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1775780A - Method for preparing 3, 4-dimethyl benzal sorbic alcohol - Google Patents [patents.google.com]
The Versatility of (3,4-Dimethylphenyl)methanesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
This technical guide provides an in-depth exploration of the applications of (3,4-Dimethylphenyl)methanesulfonyl chloride in medicinal chemistry. While direct literature on this specific reagent is emerging, this document leverages established principles of sulfonyl chloride chemistry and data from structurally analogous compounds to provide a robust framework for its utilization. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic workflows.
Introduction: The Enduring Importance of Sulfonyl Chlorides in Drug Discovery
Sulfonyl chlorides are a class of highly reactive organosulfur compounds that serve as indispensable tools in the synthesis of pharmaceutical agents.[1] Their utility lies in the electrophilic nature of the sulfur atom, which readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. The sulfonamide functional group, in particular, is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications.[2]
The general structure of a sulfonyl chloride, R-SO₂Cl, allows for vast chemical diversity through modification of the "R" group. The specific nature of this organic moiety can significantly influence the physicochemical properties and biological activity of the resulting sulfonamide. The title compound, this compound, offers a unique combination of a benzylsulfonamide backbone with lipophilic dimethyl substitution on the aromatic ring, providing a valuable tool for modulating structure-activity relationships (SAR).
The Sulfonamide Moiety: A Cornerstone of Modern Therapeutics
The sulfonamide group (-SO₂NH-) is a key pharmacophore that has been integral to the development of numerous blockbuster drugs.[3] Its prevalence in medicinal chemistry can be attributed to several key features:
-
Bioisostere of Amides and Carboxylic Acids: The sulfonamide group can act as a bioisosteric replacement for amide or carboxylic acid functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.
-
Hydrogen Bonding Capabilities: The N-H and S=O groups of the sulfonamide can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity.
-
Structural Rigidity: The tetrahedral geometry around the sulfur atom imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.
-
Modulation of Physicochemical Properties: The sulfonamide moiety can influence key drug-like properties such as solubility, lipophilicity, and plasma protein binding.
The diverse biological activities associated with sulfonamides underscore their importance in drug discovery, with examples spanning antibacterial, anticancer, anti-inflammatory, antiviral, and diuretic agents.[4]
Synthetic Applications of this compound
The primary application of this compound in medicinal chemistry is the synthesis of N-substituted sulfonamides. This transformation is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.
General Reaction Scheme for Sulfonamide Synthesis
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by a suitable base.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Detailed Experimental Protocol for the Synthesis of N-Aryl-(3,4-dimethylphenyl)methanesulfonamide
This protocol provides a representative procedure for the synthesis of an N-aryl sulfonamide using this compound. This method can be adapted for various primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-(3,4-dimethylphenyl)methanesulfonamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the highly reactive sulfonyl chloride.
-
Anhydrous Solvents: Essential to prevent the hydrolysis of the sulfonyl chloride.
-
Cooling to 0 °C: The reaction is often exothermic. Cooling helps to control the reaction rate and minimize the formation of side products.
-
Base (Triethylamine/Pyridine): Acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is preferred to avoid competing reactions with the sulfonyl chloride.
-
Aqueous Work-up: The series of washes removes the base hydrochloride salt, any remaining base, and other water-soluble impurities.
Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
While specific biological data for derivatives of this compound are not extensively reported, the structural features of this reagent suggest several potential therapeutic applications based on the known activities of analogous compounds. The (3,4-dimethylphenyl) moiety is a common substituent in various biologically active molecules.
Potential Therapeutic Targets
| Therapeutic Area | Rationale and Supporting Evidence from Analogous Compounds |
| Anticancer | Sulfonamides are known to exhibit anticancer activity through various mechanisms, including inhibition of carbonic anhydrase, tubulin polymerization, and receptor tyrosine kinases.[5] The lipophilic nature of the dimethylphenyl group may enhance cell permeability and interaction with hydrophobic binding pockets of target proteins. |
| Antibacterial | The sulfonamide scaffold is the basis for the sulfa class of antibiotics. Novel sulfonamides continue to be explored for their potential to overcome bacterial resistance.[6] |
| Anti-inflammatory | Certain sulfonamides are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] |
| Antiviral | Sulfonamide-containing compounds have been developed as inhibitors of viral proteases, such as HIV protease. |
Structure-Activity Relationship (SAR) Considerations
The (3,4-dimethylphenyl)methanesulfonyl moiety provides a scaffold that can be systematically modified to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Key areas for SAR exploration in sulfonamides derived from this compound.
Conclusion
This compound is a promising building block for the synthesis of novel sulfonamides in medicinal chemistry. Its structural features offer opportunities to fine-tune the properties of lead compounds and explore new chemical space. The protocols and insights provided in this guide, based on established chemical principles and data from analogous structures, offer a solid foundation for researchers to effectively utilize this reagent in their drug discovery endeavors. Further exploration of the biological activities of sulfonamides derived from this reagent is warranted and is anticipated to yield compounds with interesting therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategic Application of (3,4-Dimethylphenyl)methanesulfonyl Chloride for Orthogonal Nα-Amino Protection
An Application Note for Advanced Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the complex landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide details the application of (3,4-Dimethylphenyl)methanesulfonyl chloride as a robust Nα-protecting group. We provide an in-depth analysis of its chemical properties, its orthogonality to common protection schemes like Fmoc/tBu and Boc/Bzl, and field-tested protocols for its introduction and subsequent cleavage. This document serves as a comprehensive resource for chemists seeking to expand their toolkit for synthesizing complex, branched, or modified peptides.
Introduction: The Need for Orthogonal Protection Strategies
Modern peptide synthesis relies on two primary strategies: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) chemistry for the temporary protection of the Nα-amino group.[1][2] While highly effective, the synthesis of more complex peptides—such as cyclic peptides, branched peptides, or those requiring side-chain modifications—necessitates the use of "orthogonal" protecting groups.[3] An orthogonal system allows for the selective removal of one type of protecting group in the presence of others, enabling precise, site-specific modifications.[3][4][5]
Sulfonyl-based protecting groups, like the classic p-Toluenesulfonyl (Tos), are known for their exceptional stability.[1][6] this compound, a derivative in this class, offers the robust stability of a sulfonamide linkage while the substituted benzyl structure provides distinct properties in terms of solubility and crystallinity of the protected amino acid intermediates. Its resistance to both the acidic conditions used for Boc removal (e.g., TFA) and the basic conditions for Fmoc removal (e.g., piperidine) makes it an excellent candidate for an orthogonal protection scheme.[1][5]
The Chemistry of (3,4-Dimethylphenyl)methanesulfonyl (Dimesyl) Protection
Mechanism of Nα-Amino Protection
The protection reaction proceeds via a nucleophilic attack by the amino group of the amino acid on the electrophilic sulfur atom of this compound. This reaction is typically performed under Schotten-Baumann conditions—in a basic aqueous or biphasic solvent system—to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Caption: N-protection of an amino acid using this compound.
Deprotection Strategy
The key to the utility of any protecting group is its selective removal. The sulfonamide bond is notoriously stable. While this provides excellent protection during multi-step synthesis, it requires specific and often harsh conditions for cleavage. The most common method for cleaving stable aryl sulfonamides like the Tosyl group is reductive cleavage using sodium in liquid ammonia, a method that is highly effective but requires specialized equipment and handling.
Detailed Experimental Protocols
Protocol 1: Synthesis of Nα-(3,4-Dimethylphenyl)methanesulfonyl-L-Leucine
This protocol details the protection of L-Leucine as a representative amino acid. The resulting N-protected amino acids are often highly crystalline solids, which facilitates purification by recrystallization.[1]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| L-Leucine | 131.17 | 1.31 g | 10 |
| This compound | 218.70 | 2.41 g | 11 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.88 g | 22 |
| Dioxane | - | 25 mL | - |
| Water | - | 25 mL | - |
| 6M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | ~150 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Procedure:
-
Preparation of Amino Acid Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Leucine (1.31 g, 10 mmol) and sodium hydroxide (0.88 g, 22 mmol) in 25 mL of water. Stir until a clear solution is formed.
-
Addition of Sulfonyl Chloride: To the stirring solution, add this compound (2.41 g, 11 mmol) dissolved in 25 mL of dioxane.
-
Causality: Using a biphasic dioxane/water system ensures that both the polar amino acid salt and the nonpolar sulfonyl chloride are sufficiently soluble for the reaction to proceed efficiently at the interface. The excess base neutralizes the HCl formed during the reaction.
-
-
Reaction: Allow the mixture to stir vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 7:3 mixture of ethyl acetate:hexanes with 1% acetic acid.
-
Work-up and Extraction: a. Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 20 mL of diethyl ether to remove any unreacted sulfonyl chloride. Discard the ether layer. b. Place the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 6M HCl. A white precipitate of the protected amino acid will form.
-
Causality: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase and allowing for its extraction. c. Extract the product into ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a white solid. Recrystallize from an ethyl acetate/hexanes mixture to obtain the pure product.
Protocol 2: Deprotection via Reductive Cleavage
WARNING: This procedure involves sodium metal and liquid ammonia and must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Step-by-Step Procedure:
-
Setup: In a three-neck flask equipped with a dry-ice condenser and an ammonia inlet, condense approximately 50 mL of ammonia at -78 °C (dry ice/acetone bath).
-
Dissolution: Dissolve the Nα-Dimesyl-protected peptide (1.0 eq) in a minimal amount of an appropriate anhydrous co-solvent (e.g., THF) and add it to the liquid ammonia.
-
Reduction: Add small, freshly cut pieces of sodium metal (approx. 10 eq) to the stirring solution until a persistent deep blue color is observed for at least 30 minutes.
-
Causality: The dissolved sodium generates solvated electrons, which are powerful reducing agents capable of cleaving the strong sulfur-nitrogen bond of the sulfonamide.
-
-
Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Evaporation and Work-up: Allow the ammonia to evaporate overnight in the fume hood. Dissolve the remaining residue in water and purify the deprotected peptide using standard methods (e.g., HPLC).
Workflow and Orthogonality
The use of the Dimesyl group provides an orthogonal handle in a complex synthesis. The overall workflow demonstrates its compatibility with standard protecting groups.
Caption: Orthogonal strategy using Dimesyl, Fmoc, and Boc protecting groups.
Conclusion
This compound is a valuable reagent for the Nα-protection of amino acids, particularly when an orthogonal strategy is required for the synthesis of complex peptides. Its robust stability to both acidic and basic conditions allows for the selective deprotection of other common groups like Boc and Fmoc. While its removal requires specific reductive conditions, this very stability is its primary asset during intermediate synthetic steps. The protocols and strategies outlined in this document provide a framework for the successful integration of this versatile protecting group into advanced peptide synthesis workflows.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arep.med.harvard.edu [arep.med.harvard.edu]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
Derivatization of alcohols with (3,4-Dimethylphenyl)methanesulfonyl chloride
An In-Depth Technical Guide to the Derivatization of Alcohols with (3,4-Dimethylphenyl)methanesulfonyl Chloride
Introduction: Elevating the Utility of Alcohols in Synthesis
In the landscape of organic synthesis, alcohols are ubiquitous and versatile functional groups. However, their utility is often hampered by the hydroxyl (-OH) group's inherent nature as a poor leaving group in nucleophilic substitution and elimination reactions. To overcome this limitation, chemists employ derivatization strategies to convert the hydroxyl moiety into a more labile entity. One of the most robust and widely adopted methods is the formation of sulfonate esters.[1][2]
This guide focuses on the application of this compound, a specialized sulfonylating agent. The derivatization transforms an alcohol into a (3,4-Dimethylphenyl)methanesulfonate ester. This transformation is pivotal, as the resulting sulfonate anion is an excellent leaving group due to the charge delocalization afforded by the sulfonyl group's oxygen atoms. The presence of the 3,4-dimethylphenyl moiety provides a unique structural tag that can influence solubility, crystallinity, and chromatographic behavior, offering potential advantages in purification and characterization compared to simpler sulfonates like mesylates or tosylates.
This document provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol, safety considerations, and analytical validation methods for researchers, scientists, and drug development professionals.
Mechanism of Action: The Sulfonylation Pathway
The reaction between an alcohol and a sulfonyl chloride, such as this compound, is a nucleophilic substitution at the sulfur atom.[3] The electrophilicity of the sulfur atom in the sulfonyl chloride is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[4] This high degree of positive polarization makes the sulfur atom highly susceptible to attack by even weak nucleophiles like alcohols.[4]
The reaction proceeds via the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur center of the this compound.
-
Chloride Displacement: This attack forms a transient intermediate, which then collapses, displacing the chloride ion as a good leaving group.[4]
-
Deprotonation: The resulting oxonium ion is protonated and highly acidic. A non-nucleophilic base, typically pyridine or triethylamine (TEA), is added to the reaction mixture to neutralize the generated hydrochloric acid (HCl) and deprotonate the oxonium ion, yielding the final neutral sulfonate ester.[5][6]
A critical feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter.[5] This is because the carbon-oxygen (C-O) bond of the alcohol is not broken during the sulfonylation process; the reaction occurs exclusively at the oxygen atom.[5] This stereochemical integrity is paramount in the synthesis of chiral molecules, a common requirement in pharmaceutical development.
Caption: Mechanism of alcohol sulfonylation.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the derivatization of a primary or secondary alcohol. Researchers should optimize reaction times and purification methods based on the specific substrate.
Materials and Reagents
-
Substrate: Alcohol of interest
-
This compound (CAS: 1000350-12-8)[7]
-
Base: Anhydrous triethylamine (TEA) or pyridine
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), 1M hydrochloric acid (HCl), brine, deionized water
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, and column chromatography setup (silica gel).
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Add triethylamine (1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the alcohol/base mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Execution:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 2-18 hours.[8] The reaction progress should be monitored by TLC by observing the consumption of the starting alcohol.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and finally, brine.[9]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product is typically purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure sulfonate ester.
-
Caption: General workflow for alcohol derivatization.
Data Analysis and Characterization
The successful formation of the (3,4-Dimethylphenyl)methanesulfonate ester can be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observation |
| ¹H NMR | Disappearance of the alcohol's -OH proton signal. Appearance of new aromatic signals corresponding to the 3,4-dimethylphenyl group and a singlet for the benzylic CH₂ protons adjacent to the sulfonyl group. A downfield shift of the protons on the carbon bearing the original hydroxyl group is also expected. |
| ¹³C NMR | Appearance of new aromatic carbon signals and the benzylic CH₂ signal. A shift in the resonance of the carbon atom that was attached to the hydroxyl group. |
| IR Spectroscopy | Disappearance of the broad O-H stretching band (typically 3200-3600 cm⁻¹). Appearance of two strong characteristic S=O stretching bands for the sulfonate group, typically in the ranges of 1350-1370 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). |
| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated mass of the final sulfonate ester product should be observed. |
Troubleshooting and Key Considerations
-
Low or No Conversion: This is often due to moisture in the reagents or solvent, which will readily consume the sulfonyl chloride. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Formation of Alkyl Chloride: A common side reaction is the Sₙ2 displacement of the newly formed sulfonate ester by the chloride ion byproduct.[6] This can be minimized by keeping the reaction temperature low and avoiding prolonged reaction times after completion. Using a sulfonate anhydride instead of the sulfonyl chloride can eliminate this side reaction entirely.[6]
-
Sterically Hindered Alcohols: Tertiary or highly hindered secondary alcohols may react very slowly. In such cases, using a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with TEA may be necessary.[10]
Safety Precautions
This compound, like other sulfonyl chlorides, is a hazardous chemical that must be handled with appropriate care.
-
Handling: Always handle sulfonyl chlorides in a well-ventilated chemical fume hood.[11] They are corrosive and lachrymatory (tear-inducing).[12]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat at all times.[13]
-
Moisture Sensitivity: The reagent reacts with water, releasing corrosive HCl gas. Keep containers tightly sealed and handle under an inert atmosphere when possible.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][13]
-
Inhalation: Move the victim to fresh air.[13]
-
In all cases of exposure, seek immediate medical attention.[11][12]
-
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. scbt.com [scbt.com]
- 8. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. echemi.com [echemi.com]
Application Note: A Scalable and Robust Protocol for the Large-Scale Synthesis of (3,4-Dimethylphenyl)methanesulfonyl Chloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(3,4-Dimethylphenyl)methanesulfonyl chloride is a pivotal intermediate in contemporary organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents. Its utility lies in the facile introduction of the (3,4-Dimethylphenyl)methanesulfonyl moiety, which can serve as a potent leaving group or form the structural core of biologically active sulfonamides. This document provides an in-depth, field-tested guide for the large-scale synthesis of this reagent. We will move beyond a simple recitation of steps to explore the underlying chemical principles, process safety considerations, and optimization strategies essential for achieving high yield and purity in a production environment. The protocols herein are designed to be self-validating, incorporating critical quality control checkpoints and troubleshooting guidance to ensure process robustness and reproducibility.
Introduction: The Strategic Importance of Substituted Aryl Sulfonyl Chlorides
Aryl sulfonyl chlorides are a cornerstone class of reagents in medicinal chemistry. They are frequently employed to convert alcohols into superior leaving groups (sulfonate esters) or to react with amines to form sulfonamides, a privileged functional group found in a multitude of approved drugs.[1] The specific substitution pattern on the aromatic ring, such as the 3,4-dimethyl configuration, allows for the fine-tuning of electronic and steric properties, which can profoundly influence the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredient (API). The synthesis of this compound from 3,4-dimethyltoluene (o-xylene) via a chlorosulfonation reaction is an established yet challenging transformation that demands precise control over reaction parameters, especially when transitioning from bench-scale to multi-kilogram production.
The Synthetic Pathway: Mechanism and Rationale
The industrial preparation of aryl sulfonyl chlorides predominantly relies on the electrophilic aromatic substitution reaction between an aromatic hydrocarbon and a chlorosulfonating agent.[2][3] The most common and cost-effective agent for this transformation is chlorosulfonic acid (ClSO₃H).
Mechanism: The reaction proceeds via a classical electrophilic aromatic substitution pathway. Chlorosulfonic acid acts as a potent electrophile. The aromatic ring of 3,4-dimethyltoluene attacks the electrophilic sulfur atom of chlorosulfonic acid. The methyl groups are ortho-, para-directing activators, leading to substitution at positions ortho or para to them. The final product, this compound, is formed after the loss of a proton restores aromaticity.
Figure 1: Overall synthetic pathway for the chlorosulfonation of 3,4-dimethyltoluene.
Detailed Protocol for Large-Scale Synthesis (100g Scale)
This protocol is designed for the synthesis of approximately 100g of this compound. All operations must be conducted in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. | Notes |
| 3,4-Dimethyltoluene | 106.17 | 50.0 g (56.5 mL) | 1.0 | Purity ≥98% |
| Chlorosulfonic Acid | 116.52 | 164.5 g (93.5 mL) | 3.0 | Handle with extreme care |
| Dichloromethane (DCM) | 84.93 | 250 mL | - | Anhydrous grade |
| Crushed Ice / Water | - | 1 kg / 1 L | - | For quenching |
| Saturated NaCl (Brine) | - | 2 x 200 mL | - | For washing |
| Anhydrous MgSO₄ | - | 20 g | - | Drying agent |
| Equipment | ||||
| 1 L Jacketed Glass Reactor | ||||
| Overhead Mechanical Stirrer with PTFE paddle | ||||
| 250 mL Pressure-Equalizing Dropping Funnel | ||||
| Thermocouple | ||||
| Cooling Circulator (-10°C to 0°C) | ||||
| Gas Scrubber (containing NaOH solution) | ||||
| 2 L Separatory Funnel | ||||
| Rotary Evaporator |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for large-scale synthesis.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 1 L jacketed reactor system. Ensure the overhead stirrer provides good agitation. Connect the reactor's gas outlet to a caustic scrubber to neutralize the HCl gas that will evolve during the reaction.
-
Charging and Cooling: Charge the reactor with 3,4-dimethyltoluene (50.0 g) and dichloromethane (250 mL). Begin stirring and start the cooling circulator to bring the internal temperature of the mixture to 0°C.
-
Controlled Addition: Slowly add chlorosulfonic acid (164.5 g) dropwise from the pressure-equalizing dropping funnel over a period of 60-90 minutes. Causality: A slow, controlled addition is paramount to manage the highly exothermic nature of the reaction and prevent the formation of undesired byproducts. The internal temperature must be rigorously maintained between 0°C and 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-4 hours. The reaction progress should be monitored by taking small aliquots, quenching them carefully in water, extracting with a small amount of ethyl acetate, and analyzing by TLC or HPLC.[4][5] The reaction is complete when the starting material is consumed.
-
Reaction Quench: In a separate, large beaker (at least 4 L capacity) situated in an ice bath within the fume hood, prepare a slurry of 1 kg of crushed ice and 500 mL of cold water. CRITICAL STEP: Very slowly and carefully, transfer the reaction mixture onto the vigorously stirred ice slurry. This can be done by carefully pouring or, more safely, by using a peristaltic pump. This step is extremely hazardous due to the violent reaction of excess chlorosulfonic acid with water, which generates large volumes of HCl gas. Ensure the fume hood sash is lowered and adequate ventilation is maintained.
-
Extraction and Washing: Transfer the quenched mixture to a 2 L separatory funnel. Allow the layers to separate. Collect the lower organic (DCM) layer. Wash the organic layer sequentially with 500 mL of cold water and twice with 200 mL of saturated brine solution. Causality: The water wash removes the bulk of the remaining acids, while the brine wash helps to break any emulsions and begins the drying process.[5]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (20 g). Stir for 15-20 minutes, then filter to remove the drying agent.
-
Concentration: Remove the dichloromethane under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40°C to avoid product degradation. This will yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization. A typical solvent system is a mixture of hexanes and a minimal amount of ethyl acetate or dichloromethane to achieve dissolution at elevated temperature, followed by slow cooling to induce crystallization.
-
Isolation and Storage: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum. Store the final product in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, as it is sensitive to moisture.
Quality Control and Data Summary
Rigorous analytical characterization is essential to ensure the quality and purity of the synthesized product, which is critical for its use in subsequent GMP (Good Manufacturing Practice) processes.[6]
| Parameter | Target Value / Method | Rationale |
| Appearance | White to off-white solid | Visual inspection for quality. |
| Yield | 75-85% | Process efficiency metric. |
| Purity (HPLC) | ≥99.0% (AUC) | Quantifies product purity and detects impurities.[4] |
| Identity (¹H NMR) | Conforms to structure | Confirms chemical identity and structure.[6] |
| Residual Solvent (GC) | <0.5% DCM/Hexanes | Ensures removal of processing solvents. |
| Moisture Content (KF) | <0.1% | Sulfonyl chlorides are moisture sensitive.[7] |
Expected ¹H NMR Data (CDCl₃):
-
δ ~7.8-7.2 ppm: Multiplets corresponding to the aromatic protons.
-
δ ~4.5 ppm: Singlet corresponding to the -CH₂-SO₂Cl protons.
-
δ ~2.3 ppm: Two singlets corresponding to the two Ar-CH₃ protons.
Critical Safety and Handling Protocols
Working with sulfonyl chlorides and chlorosulfonating agents on a large scale presents significant hazards that must be mitigated through stringent engineering controls and personal protective equipment (PPE).
-
Reagent Hazards: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic HCl gas. This compound is also corrosive, a lachrymator (causes tearing), and moisture-sensitive.[8][9]
-
Engineering Controls: All operations must be performed in a high-performance chemical fume hood. A caustic scrubber connected to the reactor vent is mandatory to neutralize corrosive and toxic HCl gas produced during the reaction and quench.
-
Personal Protective Equipment (PPE):
-
Body: Acid-resistant lab coat and a chemical-resistant apron.
-
Hands: Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). Always inspect gloves before use.[8]
-
Eyes/Face: Tightly fitting chemical safety goggles and a full-face shield are required, especially during addition and quenching steps.
-
-
Spill & Emergency Response:
-
Have spill kits containing a neutralizer for acids (such as sodium bicarbonate) readily available.
-
DO NOT use water to clean up spills of chlorosulfonic acid or the product, as this will cause a violent reaction. Use an inert absorbent material like vermiculite.
-
Ensure an emergency safety shower and eyewash station are immediately accessible.
-
-
Waste Disposal: All aqueous acidic waste must be neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal. Organic waste containing chlorinated solvents must be disposed of according to institutional and local environmental regulations.
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Product hydrolysis during workup.3. Inefficient extraction. | 1. Increase reaction time; confirm completion by HPLC.2. Ensure quench is performed at low temperature (<0°C); minimize time in aqueous phase.3. Perform an additional extraction of the aqueous layer. |
| Low Purity / Side Products | 1. Reaction temperature too high.2. Presence of moisture.3. Isomer formation. | 1. Improve cooling efficiency; ensure slow, controlled addition of chlorosulfonic acid.2. Use anhydrous grade solvents and reagents; perform reaction under an inert atmosphere.3. Use high-purity starting 3,4-dimethyltoluene. |
| Difficult Quench | Uncontrolled exotherm and gas evolution. | Add the reaction mixture to the ice slurry (reverse quench) very slowly using a pump. Ensure the ice slurry is well-stirred and has sufficient excess ice. |
| Emulsion during Extraction | Formation of finely dispersed particles at the interface. | Add more brine solution to the separatory funnel. Allow the mixture to stand for a longer period. If persistent, filter the entire mixture through a pad of Celite. |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. zauxigroup.com [zauxigroup.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Note: A Practical Guide to Analytical Methods for Monitoring Reactions with (3,4-Dimethylphenyl)methanesulfonyl Chloride
Abstract
(3,4-Dimethylphenyl)methanesulfonyl chloride is a key reactive intermediate in the synthesis of numerous compounds of interest in the pharmaceutical and agrochemical sectors. Its inherent reactivity, while synthetically valuable, necessitates robust analytical methods to monitor reaction progress, optimize conditions, and ensure the quality and safety of intermediates and final products. This guide provides a comprehensive overview of practical analytical techniques for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, offering detailed, field-proven protocols for their implementation.
The Imperative for Reaction Monitoring
Reactions involving sulfonyl chlorides like this compound are often rapid and exothermic. The sulfonyl chloride functional group is a potent electrophile, highly susceptible to reaction with a wide range of nucleophiles, including water, alcohols, and amines.[1][2] Uncontrolled reactions can lead to the formation of undesirable byproducts, such as the corresponding sulfonic acid via hydrolysis, reducing yield and complicating purification.
Effective reaction monitoring provides critical real-time or near-real-time data to:
-
Determine Reaction Endpoints: Accurately identify when the starting material is consumed, preventing unnecessary heating or extended reaction times that could lead to degradation.
-
Optimize Process Parameters: Fine-tune variables such as temperature, catalyst loading, and reagent stoichiometry for improved yield and purity.
-
Identify Impurities and Byproducts: Understand the reaction pathway and impurity profile to develop effective purification strategies.
-
Ensure Process Safety and Reproducibility: Gain a deeper understanding of reaction kinetics for safe scale-up and consistent batch-to-batch results.
The high reactivity of this compound demands a crucial first step for any offline analysis: effective quenching . An unquenched sample will continue to react, providing a false representation of the reaction's state. Quenching involves rapidly stopping the reaction, typically by diluting the aliquot in a cold aprotic solvent or by adding a reagent that instantly consumes the reactive sulfonyl chloride.[3][4]
Caption: General workflow for at-line/offline reaction monitoring.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is arguably the most versatile and widely used technique for monitoring sulfonyl chloride reactions. Its major advantage is the ability to analyze thermally labile and non-volatile compounds at ambient temperature, thus avoiding the degradation that can plague gas chromatography methods.[5]
Causality Behind Method Design:
-
Stationary Phase: A reversed-phase C18 column is the standard choice. The nonpolar C18 chains effectively retain the moderately nonpolar this compound, its derivatives (sulfonamides, sulfonate esters), and related aromatic compounds, allowing for separation based on subtle differences in hydrophobicity.[6][7]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for the analytes. A gradient elution, where the proportion of organic solvent is increased over time, is necessary to elute both the less retained starting materials and the often more hydrophobic products within a reasonable timeframe.
-
Modifier: A small amount of acid (e.g., phosphoric or formic acid) is often added to the aqueous phase to sharpen peaks by suppressing the ionization of any acidic byproducts, such as the sulfonic acid hydrolysate.[8]
-
Detection: UV detection is ideal, as the aromatic ring in the analyte and related species provides strong chromophores, typically analyzed around 205-254 nm.[6]
Protocol 2.1: Direct HPLC Analysis with Quenching
This protocol is suitable for tracking the consumption of the starting material and the formation of the primary product.
Step-by-Step Methodology:
-
Quenching Solution: Prepare a solution of 1:1 Acetonitrile:Water and chill it to 0-5 °C.
-
Sampling: At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench & Dilute: Immediately dispense the aliquot into a pre-weighed vial containing a large excess (e.g., 1.5 mL) of the cold quenching solution. Mix thoroughly. This immediately stops the reaction through dilution and cooling.
-
Filtration: Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the sample onto the HPLC system.
-
Quantification: Calculate the relative peak areas of the starting material and product to determine the reaction conversion over time. An external standard calibration curve can be used for absolute quantification.[5]
Table 1: Example HPLC Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 220 nm |
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Impurity Profiling
GC-MS offers exceptional separation efficiency and definitive identification of volatile and thermally stable compounds. However, sulfonyl chlorides can be prone to degradation at the high temperatures of the GC injector.[5][9] Therefore, a common and robust strategy is to convert the sulfonyl chloride into a more stable derivative prior to analysis. This approach is particularly useful for quantifying trace levels of the starting material or identifying volatile byproducts.[9]
Causality Behind Method Design:
-
Derivatization: Reacting the sulfonyl chloride with a secondary amine, such as N,N-diethylamine, converts it into a highly stable N,N-diethylsulfonamide. This derivative is thermally robust and chromatographs well, preventing on-column degradation and ensuring accurate quantification.[9]
-
Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., RTX-5MS), provides good selectivity for a wide range of organic molecules.[10]
-
MS Detection: Mass spectrometry provides unambiguous identification based on the compound's mass spectrum and fragmentation pattern. Selected Ion Monitoring (SIM) can be used to achieve very low detection limits for trace analysis.[11][12]
Protocol 3.1: GC-MS Analysis via Derivatization
Step-by-Step Methodology:
-
Derivatizing Quench Solution: Prepare a solution of a suitable organic solvent (e.g., Dichloromethane) containing N,N-diethylamine (2 equivalents relative to the expected sulfonyl chloride concentration) and an internal standard (e.g., biphenyl).
-
Sampling: Withdraw an aliquot (e.g., 100 µL) from the reaction.
-
Derivatization: Add the aliquot to the derivatizing quench solution (e.g., 1.0 mL). The reaction is typically instantaneous at room temperature.
-
Workup: Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a water wash.
-
Drying & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and inject into the GC-MS.
-
Quantification: Identify the peaks in the total ion chromatogram. The concentration of the original sulfonyl chloride is determined by comparing the peak area of its sulfonamide derivative to the internal standard.[10]
Table 2: Example GC-MS Parameters
| Parameter | Setting |
| Column | RTX-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 40-550) or SIM for trace analysis |
NMR Spectroscopy: For Real-Time Mechanistic Insights
NMR spectroscopy is unparalleled in its ability to provide detailed structural information about all components in a reaction mixture simultaneously and non-invasively.[13][14] It is the premier tool for identifying reaction intermediates, understanding mechanisms, and obtaining precise quantitative data (qNMR) without the need for chromatographic separation.
Causality Behind Method Design:
-
Solvent Choice: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents like CDCl₃ or Acetone-d₆ must be used for sample preparation to prevent hydrolysis.[5]
-
Quantitative NMR (qNMR): By adding a stable, non-reactive internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene), the concentration of reactants and products can be calculated directly by comparing their integral values to that of the standard.[5]
-
Online Monitoring: For advanced process control, reactants can be pumped from the reactor through a flow cell inside the NMR spectrometer, allowing for the continuous acquisition of spectra and providing a true real-time view of the reaction kinetics.[13][14]
Protocol 4.1: At-line ¹H NMR Monitoring
Step-by-Step Methodology:
-
NMR Sample Preparation: In an NMR tube, add a known amount of a suitable deuterated solvent (e.g., 600 µL CDCl₃) containing a precise concentration of an internal standard.
-
Sampling: Withdraw a small aliquot (e.g., 20 µL) from the reaction.
-
Quenching (optional but recommended): If the reaction is fast, immediately add the aliquot to the NMR tube. The dilution in the deuterated solvent will slow the reaction considerably, but for precise kinetics, pre-quenching may be necessary.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Analysis: Identify the characteristic peaks for the starting material (e.g., the benzylic -CH₂- protons) and the product. Integrate these peaks and the peak from the internal standard.
-
Calculation: Use the integral values to calculate the molar concentration of each species and determine the reaction conversion.
FTIR Spectroscopy: Rapid Functional Group Tracking
FTIR spectroscopy is a fast and effective technique for monitoring the disappearance and appearance of key functional groups. With the use of an Attenuated Total Reflectance (ATR) probe, it can be used for in-situ, real-time monitoring directly within the reaction vessel.[15]
Causality Behind Method Design:
-
Spectral Windows: The analysis focuses on specific, characteristic absorption bands. The sulfonyl chloride group has strong, distinct S=O stretching vibrations.[5][16] As the reaction proceeds, these peaks will decrease in intensity, while new peaks corresponding to the product (e.g., C-O stretching for a sulfonate ester) will appear.
-
ATR Probe: An ATR probe allows for the collection of spectra directly from the liquid phase without the need for sampling, making it ideal for monitoring hazardous or moisture-sensitive reactions.
Protocol 5.1: In-situ ATR-FTIR Monitoring
Step-by-Step Methodology:
-
Setup: Insert a clean, dry ATR-FTIR probe into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Initiate Reaction: Start the reaction (e.g., by adding the final reagent or increasing the temperature).
-
Data Collection: Collect spectra at regular intervals (e.g., every 1-5 minutes).
-
Analysis: Monitor the change in absorbance of the characteristic peaks over time. The disappearance of the sulfonyl chloride peaks and the appearance of product peaks can be trended to follow the reaction profile.
Table 3: Characteristic IR Frequencies for Monitoring
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Change During Reaction |
| Sulfonyl Chloride (R-SO₂Cl) | S=O Asymmetric | ~1370-1380 | Decrease |
| S=O Symmetric | ~1170-1190 | Decrease | |
| Sulfonate Ester (R-SO₂OR') | S=O Asymmetric | ~1350-1370 | Increase |
| S=O Symmetric | ~1160-1180 | Increase | |
| C-O Stretch | ~1000 | Increase | |
| Sulfonamide (R-SO₂NHR') | S=O Asymmetric | ~1320-1350 | Increase |
| S=O Symmetric | ~1150-1170 | Increase |
Method Selection Guide
Choosing the right analytical tool depends on the specific goal, the stage of development, and available resources.
Caption: Decision tree for selecting an appropriate analytical method.
Table 4: Comparison of Analytical Techniques
| Technique | Primary Use | Speed | Cost | Key Advantages | Limitations |
| HPLC-UV | Quantitative analysis of starting materials & products | Moderate | Medium | Versatile, robust, good for non-volatile/labile compounds.[5] | Requires solvent, sample preparation (quenching). |
| GC-MS | Trace volatile impurity identification & quantification | Fast | High | High sensitivity (SIM mode), excellent for impurity profiling.[11] | Requires derivatization, not suitable for non-volatile products. |
| NMR | Mechanistic studies, structural confirmation, qNMR | Slow | High | Provides rich structural data, non-invasive, absolute quantification.[14] | Lower sensitivity, expensive equipment, requires deuterated solvents. |
| ATR-FTIR | Real-time functional group tracking | Very Fast | Medium | In-situ monitoring, no sample preparation, excellent for kinetics.[15] | Provides functional group data, not detailed structural info. |
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. omicsonline.org [omicsonline.org]
- 12. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
- 13. Magritek [magritek.com]
- 14. pharmtech.com [pharmtech.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Post-Reaction Purification Strategies for (3,4-Dimethylphenyl)methanesulfonyl chloride
Welcome to the technical support center for handling (3,4-Dimethylphenyl)methanesulfonyl chloride. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the effective removal of excess this compound and its byproducts from reaction mixtures. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound from my reaction?
A1: Leaving excess this compound in your reaction mixture is problematic for several reasons. As a highly reactive electrophile, it can react with subsequent reagents, solvents (e.g., methanol during chromatography), or even the desired product during storage, leading to impurity formation.[1] Its reactivity with moisture means it will slowly hydrolyze to form 3,4-dimethylbenzenesulfonic acid and hydrochloric acid (HCl), which can degrade acid-sensitive products.[1] Furthermore, its polarity is often similar to that of many organic products, making purification by column chromatography challenging if it is not removed beforehand.[2]
Q2: What are the primary byproducts formed when I quench a reaction containing this compound?
A2: The most common quenching method involves the addition of water. This hydrolysis reaction converts this compound into two highly acidic and water-soluble byproducts: 3,4-Dimethylbenzenesulfonic acid and hydrogen chloride (HCl) .[1][3]
-
Reaction: C₈H₉SO₂Cl + H₂O → C₈H₁₀O₃S + HCl
The high water solubility of 3,4-dimethylbenzenesulfonic acid is the key property exploited for its removal via aqueous extraction.[3][4]
Q3: How do I choose the most appropriate removal method for my specific product?
A3: The optimal method depends on three main factors:
-
Product Stability: If your product is sensitive to acid or base, you should avoid harsh aqueous workups.
-
Product Polarity: If your product is highly non-polar, converting the sulfonyl chloride to the very polar sulfonic acid or a sulfonamide derivative will make separation by extraction or chromatography straightforward.[2]
-
Product Solubility: If your product has significant water solubility, an aqueous workup may lead to yield loss, and alternative methods like using scavenger resins should be considered.[1]
The workflow diagram below provides a general decision-making guide.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Common Purification Issues
Issue 1: My product co-elutes with unreacted this compound during column chromatography.
-
Root Cause: The polarity of your desired product is too similar to that of the sulfonyl chloride starting material.
-
Solution: Pre-Chromatography Quench. Before attempting purification, you must chemically modify the excess sulfonyl chloride into a compound with a significantly different polarity.
-
Method A: Aqueous Basic Quench. The most common method. Hydrolyzing the sulfonyl chloride to 3,4-dimethylbenzenesulfonic acid makes it highly polar and water-soluble, allowing it to be removed with an aqueous wash. See Protocol 1 for a detailed procedure.
-
Method B: Amine Quench. React the excess sulfonyl chloride with a simple primary or secondary amine (e.g., propylamine, aniline) to form the corresponding sulfonamide. Sulfonamides are typically much more polar than sulfonyl chlorides and will have a very different retention factor (Rf) on silica gel.[2] See Protocol 2 .
-
Issue 2: My product is degrading during the aqueous workup.
-
Root Cause: The product contains functional groups that are sensitive to the acidic (from HCl byproduct) or basic (from quenching agent) conditions of the workup.
-
Solution 1: Use a Mild Base. Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).[2] This maintains a less aggressive pH during the neutralization.
-
Solution 2: Use Scavenger Resins. This method avoids an aqueous workup altogether. Add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene resin) to the reaction mixture. The resin reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is simply removed by filtration. This is ideal for water-soluble or base-sensitive products.[1][2]
Issue 3: The quenching process appears incomplete, and I still see sulfonyl chloride by TLC.
-
Root Cause: Insufficient quenching agent, poor mixing between phases, or not enough time for the reaction to complete.
-
Solution 1: Ensure Molar Excess. Use a sufficient excess of the quenching agent (typically 2-3 equivalents relative to the excess sulfonyl chloride) to ensure the reaction goes to completion.
-
Solution 2: Vigorous Stirring. In a biphasic system (e.g., dichloromethane and aqueous NaHCO₃), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2]
-
Solution 3: Increase Reaction Time. Allow the quench to stir for an adequate period (e.g., 15-30 minutes) at room temperature before proceeding with the extraction.[2] Monitor the disappearance of the sulfonyl chloride spot by Thin Layer Chromatography (TLC).
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Basic Workup
This is the most common and robust method for removing excess sulfonyl chloride when the desired product is stable to mild base and is not water-soluble. The process converts the sulfonyl chloride into the water-soluble sodium 3,4-dimethylbenzenesulfonate salt.
Caption: Quenching mechanism with aqueous sodium bicarbonate.
Procedure:
-
Cooling: Once the primary reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath. This mitigates the exothermic nature of the quench.[1]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH while stirring vigorously. Continue addition until gas evolution (CO₂) ceases (if using bicarbonate).
-
Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate fully. Drain and collect the organic layer.
-
Extraction: Extract the aqueous layer one or two more times with the reaction solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[1]
-
Washing: Combine all organic layers. Wash them sequentially with water and then with a saturated brine (NaCl) solution to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of sulfonyl chloride and its acidic byproducts.
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated aq. NaHCO₃ | Mild base, suitable for most products. |
| 1M aq. NaOH | Stronger base, faster quench, but may harm base-sensitive groups. | |
| Extraction Solvent | Dichloromethane (DCM) | Good for a wide range of organic products. |
| Ethyl Acetate (EtOAc) | Greener alternative to DCM, effective for moderately polar products. | |
| Monitoring | Thin Layer Chromatography (TLC) | Visualize the disappearance of the starting sulfonyl chloride spot. |
Protocol 2: Amine Quench to Facilitate Chromatographic Separation
Use this protocol when the product and the sulfonyl chloride have similar Rf values, making chromatographic separation difficult.
Procedure:
-
Cooling: Cool the reaction mixture to 0-10 °C.
-
Amine Addition: Add a simple, low molecular weight primary or secondary amine (e.g., propylamine, diethylamine, or aniline; 1.5-2.0 equivalents relative to excess sulfonyl chloride) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the disappearance of the sulfonyl chloride by TLC. A new, highly polar spot corresponding to the newly formed sulfonamide should appear at a much lower Rf.
-
Workup: Proceed with a standard aqueous workup as described in Protocol 1 to remove the amine hydrochloride salt and any remaining acidic byproducts.
-
Purification: The crude product can now be easily purified by column chromatography, as the polar sulfonamide will remain at the baseline or elute much later than the desired product.
Protocol 3: Purification by Column Chromatography
While direct chromatography is not generally recommended without a prior quench, it can be used if the sulfonyl chloride is only present in trace amounts or if the product is extremely sensitive.
-
Stationary Phase: Silica gel is standard for most applications.
-
Mobile Phase: A solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane is a common starting point. The ratio should be optimized using TLC to achieve good separation between your product and impurities.
-
Caution: Avoid using alcohol-based solvents like methanol in the mobile phase, as the sulfonyl chloride can react with it on the column to form a methyl sulfonate impurity.
Protocol 4: Recrystallization of the Final Product
If your final, isolated product is a solid, recrystallization is an excellent final step to achieve high purity, removing any trace impurities that may have carried through the workup.
-
Single-Solvent Method: Dissolve the crude solid in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly and undisturbed to form pure crystals, leaving impurities behind in the mother liquor.[5]
-
Solvent/Anti-Solvent Method: Dissolve the crude product in a small amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the product is insoluble until the solution becomes persistently cloudy. This controlled precipitation can yield high-quality crystals.[5]
References
Technical Support Center: Synthesis of (3,4-Dimethylphenyl)methanesulfonyl chloride
Welcome to the technical support center for the synthesis of (3,4-Dimethylphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on practical, field-proven insights to help you identify and resolve common challenges, ensuring the integrity and purity of your final product.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its successful synthesis is critical, and the purity of the final product is paramount. The most common synthetic routes to this compound involve either the chlorination of (3,4-dimethylphenyl)methanesulfonic acid or the oxidative chlorination of (3,4-dimethylphenyl)methanethiol. Each pathway, while effective, presents a unique set of challenges, primarily concerning the formation of impurities. This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic pathways to produce this compound:
-
Route A: Chlorination of (3,4-Dimethylphenyl)methanesulfonic acid. This is a widely used method where the sulfonic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[1][2].
-
Route B: Oxidative Chlorination of (3,4-Dimethylphenyl)methanethiol. This method involves the direct conversion of the corresponding thiol to the sulfonyl chloride using an oxidizing agent in the presence of a chlorine source[3][4].
Q2: I am seeing a significant amount of a water-soluble impurity in my final product. What could it be?
A common water-soluble impurity is the starting sulfonic acid, (3,4-dimethylphenyl)methanesulfonic acid, or its hydrolysis product. Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture during workup or storage[1][5].
Troubleshooting:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents for the reaction and workup.
-
During the workup, minimize contact with aqueous solutions and work quickly.
-
Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
Q3: My NMR spectrum shows unexpected signals in the aromatic region. What could be the cause?
Unexpected aromatic signals could indicate side-chain chlorination on the dimethyl-substituted benzene ring. This is more likely to occur during oxidative chlorination if the reaction conditions are too harsh or if there is an excess of the chlorinating agent[6].
Troubleshooting:
-
Carefully control the reaction temperature, keeping it as low as feasible.
-
Use the stoichiometric amount of the chlorinating agent.
-
Consider using a milder chlorinating agent.
Q4: I have a persistent disulfide impurity in my product from the oxidative chlorination route. How can I remove it?
The formation of bis(3,4-dimethylbenzyl) disulfide is a common side reaction in the oxidative chlorination of thiols, resulting from the incomplete oxidation of the starting material[7].
Troubleshooting:
-
Ensure complete oxidation by carefully monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
A slight excess of the oxidizing agent may be necessary, but be cautious of over-oxidation.
-
Purification via column chromatography on silica gel is often effective in separating the disulfide from the desired sulfonyl chloride.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a detailed breakdown of common impurities, their origins, and strategies for their detection and removal.
| Impurity Name | Potential Origin | Detection Method | Mitigation and Removal |
| (3,4-Dimethylphenyl)methanesulfonic acid | Incomplete chlorination of the sulfonic acid (Route A); Hydrolysis of the final product. | ¹H NMR (disappearance of -SO₂Cl proton signal, appearance of -SO₃H), HPLC. | Ensure complete reaction; rigorous anhydrous conditions; aqueous workup with cold brine followed by drying. |
| bis(3,4-Dimethylbenzyl) disulfide | Incomplete oxidation of (3,4-dimethylphenyl)methanethiol (Route B). | TLC, GC-MS, ¹H NMR (characteristic signals for the benzylic protons). | Optimize oxidant stoichiometry; purification by column chromatography or recrystallization. |
| (3,4-Dimethylphenyl)methanesulfinyl chloride | Incomplete oxidation of the corresponding thiol (Route B). | GC-MS, ¹H NMR. | Ensure sufficient reaction time and oxidant; may convert to sulfonyl chloride with further oxidation. |
| 3,4-Dimethylbenzyl chloride | Side reaction from the starting material or decomposition. | GC-MS, ¹H NMR (characteristic singlet for the benzylic CH₂Cl). | Optimize reaction conditions (temperature, reagents); purification by distillation or chromatography. |
| Chlorinated aromatic by-products | Ring chlorination under harsh conditions. | GC-MS, ¹H NMR (complex aromatic signals). | Use milder chlorinating agents; control reaction temperature; purification by chromatography. |
| Residual Chlorinating Agent (e.g., SOCl₂) | Excess reagent used in the reaction. | GC-MS. | Removal by distillation under reduced pressure. |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities in your this compound product.
Instrumentation and Conditions:
-
GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Sample Preparation:
-
Prepare a 1 mg/mL solution of your sample in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
-
Identify peaks corresponding to the main product and any impurities by comparing their mass spectra with library data.
-
Quantify impurities by peak area percentage, assuming similar response factors for structurally related compounds.
Protocol 2: Purification by Column Chromatography
Materials:
-
Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity).
-
Your crude this compound.
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Prepare a silica gel column in the chosen solvent system.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Impurity Formation
The following diagrams illustrate the potential pathways for the formation of common impurities in the two main synthetic routes.
Route A: Impurities from Sulfonic Acid Chlorination
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - Methanesulfonyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Development of an Extremely Efficient Oxidative Chlorination Reaction: The Value of Routine Data Collection [ouci.dntb.gov.ua]
- 4. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Hydrolysis of (3,4-Dimethylphenyl)methanesulfonyl chloride during reaction workup
Introduction
(3,4-Dimethylphenyl)methanesulfonyl chloride is a key intermediate in organic synthesis, valued for its utility in introducing the (3,4-Dimethylphenyl)methylsulfonyl moiety, often as a protecting group or a pharmacologically active scaffold. As a benzylic sulfonyl chloride, it exhibits heightened reactivity compared to its simple aryl or alkyl counterparts. This reactivity, while synthetically advantageous, presents a significant challenge during aqueous reaction workups, where it is highly susceptible to hydrolysis. This hydrolysis not only consumes the starting material but also generates the corresponding sulfonic acid, complicating product purification and reducing overall yield.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating the hydrolysis of this compound during experimental workups.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the workup of reactions involving this compound.
Q1: After adding water or an aqueous solution to my reaction mixture, it turned cloudy, or a precipitate formed. What is happening?
A1: This is a classic sign of sulfonyl chloride hydrolysis. This compound is reacting with water to form (3,4-Dimethylphenyl)methanesulfonic acid. This sulfonic acid byproduct often has lower solubility in the organic solvent compared to the starting sulfonyl chloride, causing it to precipitate or make the solution cloudy. Significant yield losses can occur if this hydrolysis is extensive.[1]
Q2: My TLC analysis after workup shows a new, highly polar spot that wasn't present in the initial reaction mixture. Is this related to hydrolysis?
A2: Yes, almost certainly. Sulfonic acids are significantly more polar than their corresponding sulfonyl chlorides. The new, baseline-hugging spot on your TLC plate is the (3,4-Dimethylphenyl)methanesulfonic acid byproduct. The sulfonyl chloride starting material will have a much higher Rf value.
Q3: I'm getting a consistently low yield of my desired sulfonamide or sulfonate ester. I've confirmed the reaction went to completion. What's the likely cause?
A3: The most probable cause is the degradation of your sulfonyl chloride during the aqueous workup. Every molecule of this compound that hydrolyzes is one less molecule available to form your desired product. This is a common issue, especially if the workup procedure is slow or performed at room temperature.[1]
Q4: During the extraction, I'm observing a lot of emulsion or "rag layer" formation, making phase separation difficult. Why?
A4: The sulfonic acid byproduct has surfactant-like properties, with a polar "head" (the -SO₃H group) and a nonpolar "tail" (the dimethylphenylmethyl group). This structure allows it to stabilize emulsions between the aqueous and organic layers. The presence of this byproduct is a strong indicator that significant hydrolysis has occurred.
Troubleshooting Workflow
Here is a logical workflow to diagnose and address hydrolysis issues during your workup.
References
Technical Support Center: Troubleshooting Low Conversion in Reactions with (3,4-Dimethylphenyl)methanesulfonyl Chloride
Welcome to the technical support center for (3,4-Dimethylphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in reactions involving this reagent. The following question-and-answer format addresses specific problems with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing very low conversion of my starting material. What are the most common initial checks I should perform?
Answer: Low conversion rates in sulfonamide synthesis can often be traced back to a few key factors, primarily related to reagent quality and reaction conditions. Here are the most critical initial steps to take:
1. Verify the Integrity of this compound:
-
Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive toward amines.[1][2] Ensure that your this compound has been stored under anhydrous conditions, preferably in a desiccator or under an inert atmosphere.[3]
-
Visual Inspection: Check for any clumping or discoloration of the solid, which could indicate degradation.
2. Ensure Anhydrous Reaction Conditions:
-
Glassware: All glassware must be thoroughly oven-dried or flame-dried before use to remove any adsorbed moisture.
-
Solvents and Reagents: Use anhydrous solvents and ensure that all other reagents, including your amine and base, are free from water.
3. Evaluate the Purity of Your Amine and Solvent:
-
Amine Purity: Impurities in the amine can interfere with the reaction. Verify its purity by an appropriate analytical method (e.g., NMR, GC-MS).
-
Solvent Quality: Ensure the solvent is of an appropriate grade and is free from reactive impurities.
Question 2: My reaction is still sluggish even after ensuring anhydrous conditions. Could steric hindrance be a factor?
Answer: Yes, steric hindrance can significantly impact the rate of sulfonylation reactions.[4][5] The bulky nature of the (3,4-Dimethylphenyl)methanesulfonyl group, combined with a sterically demanding amine, can impede the approach of the nucleophile to the sulfur center.
-
Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Large, bulky groups on either the amine or the sulfonyl chloride can slow this step down considerably.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation.
-
Prolong Reaction Time: Sterically hindered reactions often require longer reaction times to achieve high conversion.
-
Choice of Base: For sterically hindered amines, a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge can be more effective than smaller bases like triethylamine, as they are less likely to compete with the amine nucleophile.
Experimental Protocol: Reaction with a Sterically Hindered Amine
- Under an inert atmosphere (N2 or Ar), dissolve the sterically hindered amine (1.0 eq) and a non-nucleophilic base such as 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.
- Add the sulfonyl chloride solution dropwise to the amine solution over 15-20 minutes.
- Allow the reaction to slowly warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.
- If the reaction is still incomplete, consider gentle heating to 30-40 °C.
Question 3: I am observing the formation of an insoluble precipitate and my reaction has stalled. What could be the cause?
Answer: The formation of an insoluble precipitate that halts the reaction is often due to the formation of an amine hydrochloride salt. This occurs when the amine starting material reacts with the HCl generated during the sulfonylation reaction.
Causality: this compound + R-NH₂ → (3,4-Dimethylphenyl)methanesulfonamide-R + HCl
R-NH₂ (excess) + HCl → R-NH₃⁺Cl⁻ (precipitate)
This side reaction consumes the amine nucleophile and can physically coat the reactants, preventing further reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insoluble precipitate formation.
Solutions:
-
Increase Base Equivalents: Use at least 2.0 equivalents of a tertiary amine base (e.g., triethylamine, DIPEA) to scavenge the HCl as it is formed.
-
Optimize Base Selection: A stronger, non-nucleophilic base can be more effective.[6]
-
Solvent Choice: If the hydrochloride salt is insoluble in your current solvent, consider switching to a more polar solvent that can better solvate the salt and keep it from precipitating.
Question 4: My TLC/LC-MS analysis shows a major byproduct. What are the likely side reactions?
Answer: Besides the unreacted starting material, several side products can form. Identifying them is key to optimizing your reaction conditions.
| Potential Byproduct | Cause | Mitigation Strategy |
| (3,4-Dimethylphenyl)methanesulfonic acid | Hydrolysis of the sulfonyl chloride due to residual moisture.[1] | Rigorously dry all glassware, solvents, and reagents. Handle the sulfonyl chloride under an inert atmosphere. |
| Disulfone | Reaction of the sulfonic acid with another molecule of sulfonyl chloride (less common). | Ensure anhydrous conditions to prevent sulfonic acid formation. |
| Products from reaction with base | If a nucleophilic base like pyridine is used, it can react with the sulfonyl chloride. | Use a non-nucleophilic base such as triethylamine or DIPEA. |
Analytical Clues:
-
(3,4-Dimethylphenyl)methanesulfonic acid: Will be more polar than the starting sulfonyl chloride on TLC and will likely be visible in the aqueous layer after workup. Its presence can be confirmed by LC-MS.
-
Reaction with Base: Look for a new spot on TLC with a mass corresponding to the addition of your base to the sulfonyl group, minus the chloride.
Question 5: I am working with a primary amine and still getting low yields. Could the formation of a bis-sulfonated product be an issue?
Answer: Yes, with primary amines (R-NH₂), there is a possibility of forming a bis-sulfonated product, R-N(SO₂-R')₂, especially if an excess of the sulfonyl chloride and a strong base are used.
Reaction Pathway:
Caption: Pathway to bis-sulfonated byproduct formation.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the amine relative to the this compound (e.g., 1.1 to 1.0).
-
Order of Addition: Add the sulfonyl chloride solution slowly to the amine solution. This maintains a relative excess of the amine throughout the addition, favoring the formation of the monosulfonated product.
-
Milder Base: A very strong base can deprotonate the initially formed sulfonamide, making it more nucleophilic and prone to a second sulfonylation. Consider using a milder base if bis-sulfonation is a significant problem.
This guide provides a starting point for troubleshooting common issues with this compound. Successful synthesis relies on careful attention to reagent quality, reaction conditions, and a systematic approach to problem-solving.
References
- 1. benchchem.com [benchchem.com]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of (3,4-Dimethylphenyl)methanesulfonyl chloride
Welcome to the technical support center for (3,4-Dimethylphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols for working with this reagent. Our goal is to equip you with the knowledge to anticipate stability issues, optimize your reaction conditions, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of degradation for this compound?
A1: The primary degradation pathway for this compound, like other sulfonyl chlorides, is solvolysis. This occurs when the compound reacts with nucleophilic solvents, particularly protic solvents like water (hydrolysis) and alcohols (alcoholysis). The electrophilic sulfur atom is attacked by the nucleophile, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid or sulfonate ester.[1][2]
Q2: How does the structure of this compound affect its stability compared to other sulfonyl chlorides?
A2: The stability of a sulfonyl chloride is influenced by the electronic and steric properties of its substituents. In this compound, the two methyl groups on the phenyl ring are electron-donating, which slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. This can result in a marginally slower rate of solvolysis. However, it is still a reactive compound and should be handled with care to prevent degradation.
Q3: Which solvents are recommended for reactions using this compound to minimize degradation?
A3: To minimize solvolytic degradation, it is highly recommended to use anhydrous aprotic solvents. Suitable choices include dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and toluene.[3] It is crucial to ensure these solvents are thoroughly dried before use, as even trace amounts of water can lead to hydrolysis of the sulfonyl chloride.[4]
Q4: Can I use a tertiary amine base like triethylamine in my reaction without causing degradation of the sulfonyl chloride?
A4: While tertiary amines like triethylamine are commonly used as acid scavengers in reactions involving sulfonyl chlorides, they can sometimes participate in side reactions.[3] In some cases, particularly with alkanesulfonyl chlorides that have alpha-protons, strong, non-nucleophilic bases can promote the formation of a highly reactive "sulfene" intermediate, which may lead to undesired byproducts.[5] For this compound, which has benzylic protons, this is a possibility to be aware of. Using a hindered base like 2,6-lutidine or conducting the reaction at low temperatures can help mitigate these side reactions.
Q5: How should I properly store this compound to ensure its long-term stability?
A5: Proper storage is critical for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and alcohols.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent contact with atmospheric moisture.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Degradation of Sulfonyl Chloride: The primary cause is often hydrolysis due to moisture in the reactants or solvent.[4] 2. Inactive Reagent: The starting sulfonyl chloride may have degraded during storage. 3. Insufficiently Reactive Nucleophile: Sterically hindered or electronically poor nucleophiles may react slowly. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and other reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar). 2. Verify Reagent Quality: Use a fresh bottle of this compound or assess the purity of your current stock using the protocols provided below. 3. Optimize Reaction Conditions: For sluggish reactions, consider increasing the reaction temperature, using a more polar aprotic solvent like DMF, or adding a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[3] |
| Formation of a White Precipitate | Ammonium Chloride Byproduct: If ammonia or an amine is used as a nucleophile or base, the corresponding ammonium chloride salt will precipitate. | This is an expected byproduct and can typically be removed by filtration or an aqueous workup. |
| Oily or Tarry Substance After Aqueous Workup | 1. Hydrolysis Product: The corresponding sulfonic acid is formed upon contact with water and can be difficult to separate. 2. Side Reactions: Complex side reactions may have occurred, leading to polymeric or tar-like materials. | 1. Minimize Contact with Water: Perform the aqueous workup quickly and at low temperatures. A wash with a saturated sodium bicarbonate solution can help remove the acidic sulfonic acid.[7] 2. Purification: Attempt purification via column chromatography on silica gel, if the desired product is stable enough. Consider alternative non-aqueous workup procedures if possible. |
| TLC Shows Streaking or Multiple Spots | 1. Decomposition on TLC Plate: The silica gel on the TLC plate can be acidic and may cause decomposition of the sulfonyl chloride or the product. 2. Presence of Sulfonic Acid: The hydrolyzed byproduct can cause streaking. | 1. Neutralize TLC Plate: Briefly dip the TLC plate in a solution of 1-2% triethylamine in the eluent and dry it before use. 2. Confirm Spot Identity: Co-spot with the starting material to check for unreacted sulfonyl chloride. |
Stability of this compound in Common Solvents
The stability of this compound is highly dependent on the solvent used. The following table provides a comparative overview of its expected stability. Quantitative data for the solvolysis of benzenesulfonyl chloride is provided as a close proxy for protic solvents.
| Solvent | Solvent Type | Expected Stability | Approximate Half-life (t½) of Benzenesulfonyl Chloride * |
| Water | Protic, Nucleophilic | Very Low | ~5.1 minutes (in 1% aqueous dioxane at 21°C)[8] |
| Methanol | Protic, Nucleophilic | Low | ~32 minutes (at 35°C)[9][10] |
| Ethanol | Protic, Nucleophilic | Low | ~134 minutes (at 35°C)[9][10] |
| Acetonitrile (anhydrous) | Aprotic, Polar | High | Stable for extended periods when dry. |
| Dichloromethane (anhydrous) | Aprotic, Nonpolar | High | Stable for extended periods when dry. |
| Tetrahydrofuran (THF) (anhydrous) | Aprotic, Polar | Moderate to High | Generally stable, but peroxide-free THF should be used. |
| Toluene (anhydrous) | Aprotic, Nonpolar | High | Stable for extended periods when dry. |
*Note: These values are for benzenesulfonyl chloride and should be used as an estimate for the reactivity of this compound. Actual rates will vary with temperature and the specific substrate.
Experimental Protocols
Protocol 1: Quantitative Stability Assessment by HPLC
This protocol allows for the quantitative determination of the stability of this compound in a chosen solvent over time.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., acetonitrile, water/acetonitrile mixture)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh approximately 50 mg of this compound and dissolve it in a 50 mL volumetric flask with anhydrous acetonitrile to create a stock solution of ~1 mg/mL.
-
Prepare the Test Solution: In a separate volumetric flask, add a known volume of the solvent you wish to test. Add a small, precise volume of the stock solution to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Initial Analysis (t=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Time-Course Analysis: Store the test solution at a constant temperature. At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot into the HPLC system and record the chromatogram.[11]
-
Data Analysis: Integrate the peak area of the this compound peak at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the first-order rate constant (-k) for the degradation. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Purity and Stability Monitoring by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for qualitatively and semi-quantitatively assessing the purity and stability of this compound.
Materials:
-
This compound sample
-
Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: In a dry environment (e.g., a glovebox or under a stream of nitrogen), dissolve a small amount (5-10 mg) of the this compound in ~0.6 mL of anhydrous deuterated solvent.
-
Acquire ¹H NMR Spectrum: Acquire a standard proton NMR spectrum.
-
Spectral Analysis:
-
Fresh Sample: A pure sample of this compound should show characteristic peaks for the aromatic protons, the benzylic methylene protons (CH₂), and the two methyl groups. The methylene protons adjacent to the sulfonyl chloride group will be the most downfield of the aliphatic signals.
-
Degraded Sample: If the sample has been exposed to moisture, you will observe the appearance of new signals corresponding to the hydrolysis product, (3,4-Dimethylphenyl)methanesulfonic acid. The benzylic methylene protons of the sulfonic acid will appear at a different chemical shift than those of the sulfonyl chloride.
-
-
Stability Monitoring: To monitor stability in a particular solvent, prepare the NMR sample and acquire a spectrum at t=0. Then, periodically re-acquire the spectrum over time. The appearance and increase in intensity of the sulfonic acid peaks relative to the sulfonyl chloride peaks will indicate the rate of degradation. The relative integration of these peaks can provide a semi-quantitative measure of the extent of decomposition.[12][13]
Visualizations
Caption: Solvolysis degradation pathway.
Caption: Experimental workflow for stability assessment.
References
- 1. quora.com [quora.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. reddit.com [reddit.com]
- 8. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Handling and Quenching of (3,4-Dimethylphenyl)methanesulfonyl chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for handling (3,4-Dimethylphenyl)methanesulfonyl chloride and managing its reactions. As Senior Application Scientists, we understand the nuances of working with reactive sulfonyl chlorides and have compiled this resource to address common challenges and ensure the integrity and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and how should it be handled?
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also toxic if swallowed or in contact with skin, and fatal if inhaled.[1][3] Therefore, it is crucial to handle this reagent in a well-ventilated fume hood at all times.[4] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[5] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[5]
Key Handling Precautions:
-
Moisture Sensitivity: Sulfonyl chlorides are highly reactive towards water, leading to hydrolysis into the corresponding sulfonic acid.[6][7] This not only consumes the reagent but also generates corrosive hydrochloric acid as a byproduct. Always use anhydrous solvents and techniques to minimize exposure to atmospheric moisture.[7]
-
Storage: Store the reagent in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as strong bases, alcohols, and amines.[1][8]
Q2: My reaction with this compound is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Several factors can contribute to poor reactivity. Firstly, ensure the purity of your starting materials, as impurities can interfere with the reaction. The presence of water, in particular, will consume the sulfonyl chloride.[6][7] Secondly, the choice of base is critical. A non-nucleophilic organic base like triethylamine or pyridine is commonly used to scavenge the HCl generated during the reaction.[9] The stoichiometry of the base should be at least equivalent to the sulfonyl chloride, with a slight excess often being beneficial.
For reactions with less nucleophilic substrates, such as certain anilines, a stronger base or a catalyst may be necessary.[10] Additionally, reaction temperature plays a significant role. While many sulfonylation reactions proceed well at room temperature, gentle heating may be required to drive the reaction to completion.[11] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[9]
Q3: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?
The most common side product is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[6] This can be minimized by rigorously excluding water from the reaction. Another potential side reaction is the formation of sulfene (CH₂=SO₂) intermediates, especially with alkanesulfonyl chlorides in the presence of a base.[12] While this compound is an aralkyl sulfonyl chloride, the potential for sulfene-related side reactions should be considered, which can lead to various adducts.[12][13]
To minimize side products, ensure the dropwise addition of the sulfonyl chloride to the reaction mixture containing the nucleophile and the base, especially at low temperatures (e.g., 0 °C), to control the reaction exotherm and minimize side reactions.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Deactivated nucleophile. 2. Impure or hydrolyzed sulfonyl chloride. 3. Insufficient or inappropriate base. 4. Presence of water in the reaction. | 1. Use a stronger base or a catalyst. Increase reaction temperature. 2. Use fresh or purified sulfonyl chloride. 3. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). 4. Use anhydrous solvents and inert atmosphere. |
| Formation of a white precipitate (likely the hydrochloride salt of the amine) | Insufficient base to neutralize the generated HCl. | Add additional equivalents of the base. |
| Product is an oil instead of a solid | 1. Residual chlorinated solvents. 2. Presence of impurities or side products. | 1. Co-evaporate with a non-chlorinated solvent (e.g., toluene) or dry under high vacuum.[14] 2. Purify the product by column chromatography or recrystallization. |
| Difficulty in quenching the reaction | Unreacted sulfonyl chloride is highly reactive. | Use a nucleophilic quenching agent like aqueous ammonia or a primary/secondary amine in a separate flask. For large scales, pouring the reaction mixture over ice is a common practice.[15] |
| Product decomposes during workup | The sulfonamide product may be sensitive to acidic or basic conditions. | Perform a neutral workup if possible. Use dilute acid and base washes cautiously and quickly. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or Pyridine
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, proceed to the quenching and workup steps.
Quenching and Workup Protocol
Proper quenching is critical for safety and product purity.
Procedure:
-
Quenching: Slowly and carefully pour the reaction mixture into a separate flask containing a stirred solution of a quenching agent. For small-scale reactions, water can be used cautiously.[16] For larger scales or to ensure complete destruction of the sulfonyl chloride, a dilute aqueous solution of a nucleophilic amine like ammonia or a saturated solution of sodium bicarbonate can be used.[9] Be aware that quenching with water or base will be exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any sulfonic acid), and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[9]
Visual Diagrams
Workflow for Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis and purification.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for low-yield sulfonamide reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 11. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 13. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: (3,4-Dimethylphenyl)methanesulfonyl Chloride vs. Tosyl Chloride
Introduction
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the protection of amines and alcohols, and for the conversion of hydroxyl groups into excellent leaving groups.[1][2] p-Toluenesulfonyl chloride (tosyl chloride, TsCl) is a well-established and widely utilized reagent in this class, valued for its reactivity and the stability of its derivatives.[3] This guide provides a detailed comparison of tosyl chloride with a less-documented analogue, (3,4-Dimethylphenyl)methanesulfonyl chloride.
While direct comparative experimental data for this compound is not abundant in the current literature, this guide will leverage established principles of physical organic chemistry to infer its reactivity and performance relative to the benchmark, tosyl chloride. We will delve into the structural nuances of these reagents, predict their reactivity profiles, and provide established experimental protocols for their use in the synthesis and deprotection of sulfonamides. This guide is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a sulfonylating agent for their synthetic endeavors.
Structural and Reactivity Analysis
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is, in turn, influenced by the electronic effects of its substituents.
-
This compound : This reagent features a 3,4-dimethylphenyl group attached to the sulfonyl chloride moiety via a methylene (-CH2-) spacer. The two methyl groups on the phenyl ring are electron-donating. However, the methylene spacer mitigates the direct resonance and inductive effects of the aromatic ring on the sulfonyl group.
-
Tosyl chloride (TsCl) : In tosyl chloride, the p-methylphenyl group is directly attached to the sulfonyl chloride. The methyl group is electron-donating, which slightly reduces the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.
Based on these structural differences, we can predict the relative reactivity of these two reagents. The electron-donating methyl groups in this compound would be expected to decrease the electrophilicity of the sulfonyl sulfur. However, the insulating effect of the methylene spacer will likely result in its reactivity being more akin to an alkylsulfonyl chloride, such as methanesulfonyl chloride, rather than being strongly influenced by the aromatic substituents.
Conversely, the electron-donating methyl group in tosyl chloride directly influences the sulfonyl group through resonance and inductive effects, leading to a well-characterized level of reactivity.
Performance in Amine Protection
The primary application of these reagents in the context of this guide is the protection of primary and secondary amines to form stable sulfonamides.
Sulfonamide Formation
The reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine, yields the corresponding sulfonamide.[1]
General Reaction Scheme:
Caption: General sulfonamide formation.
The rate of this reaction is dependent on the electrophilicity of the sulfonyl chloride. It is anticipated that tosyl chloride will react readily with a wide range of amines. While no specific data is available for this compound, its reactivity is expected to be sufficient for the formation of sulfonamides under standard conditions.
Stability and Cleavage of the Resulting Sulfonamides
Sulfonamides are known for their high stability, which makes them excellent protecting groups.[4] However, this stability can also present a challenge during the deprotection step. The cleavage of sulfonamides often requires harsh conditions, such as strong acids or reducing agents.[5][6]
The electronic properties of the sulfonyl group can influence the ease of cleavage. Sulfonamides derived from sulfonyl chlorides with electron-donating groups are generally more stable and harder to cleave. Given the electron-donating nature of the dimethylphenyl group, it is plausible that sulfonamides derived from this compound will exhibit high stability, comparable to or even greater than that of tosylamides.
Experimental Protocols
The following protocols are well-established for the use of tosyl chloride and can serve as a starting point for the application of this compound, with the understanding that optimization may be necessary.
Synthesis of p-Toluenesulfonyl chloride (Tosyl chloride)
Tosyl chloride can be synthesized by the chlorosulfonation of toluene.[2]
-
Materials : Toluene, Chlorosulfonic acid.
-
Procedure :
-
In a fume hood, cautiously add toluene to an excess of chlorosulfonic acid at a controlled temperature.
-
After the reaction is complete, the mixture is carefully quenched with ice water.
-
The solid tosyl chloride is then collected by filtration, washed with cold water, and dried.
-
General Procedure for the Tosylation of a Primary Amine
This protocol describes the synthesis of N-benzyl-p-toluenesulfonamide.[7]
-
Materials : Benzylamine, p-Toluenesulfonyl chloride, Pyridine.
-
Procedure :
-
Dissolve benzylamine (1.0 eq) in pyridine in a round-bottom flask.
-
Cautiously add p-toluenesulfonyl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration and recrystallize from ethanol.
-
Table 1: Representative Yields for the Tosylation of Amines
| Amine | Base | Solvent | Yield (%) | Reference |
| Aniline | Pyridine | - | Quantitative | [8] |
| p-Toluidine | Pyridine | - | Quantitative | [8] |
| Benzylamine | Pyridine | - | 90 | [7] |
General Procedure for the Deprotection of a Tosylamide
Deprotection of tosylamides can be achieved under various conditions, including reductive cleavage.[5]
-
Materials : N-Tosylamide, Samarium(II) iodide (SmI₂), Amine (e.g., triethylamine), Water, THF.
-
Procedure :
-
Prepare a solution of SmI₂ in THF.
-
To this solution, add the N-tosylamide, water, and an amine.
-
The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, the reaction is quenched and the deprotected amine is extracted and purified.
-
Caption: Amine Protection-Deprotection Workflow.
Conclusion
Tosyl chloride remains a reliable and well-documented reagent for the protection of amines and other functionalities in organic synthesis. Its reactivity and the properties of its derivatives are well understood, making it a predictable tool for synthetic chemists.
This compound, while less studied, presents an interesting alternative. Based on its structure, it is predicted to be a reactive sulfonylating agent, with its reactivity profile likely influenced more by the benzylic nature of the sulfonyl group rather than the electronic effects of the dimethylphenyl moiety. The resulting sulfonamides are expected to be highly stable, potentially requiring robust deprotection conditions.
For researchers seeking a standard, well-characterized protecting group, tosyl chloride is the recommended choice. However, for applications where the specific steric or electronic properties of the (3,4-dimethylphenyl)methylsulfonyl group might be advantageous, further investigation into its reactivity and cleavage conditions is warranted. The protocols provided for tosyl chloride in this guide offer a solid foundation for such exploratory work.
References
- 1. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 3. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 7. Synthesis routes of ABTS diammonium salt [benchchem.com]
- 8. cbijournal.com [cbijournal.com]
A Comparative Guide to the Reactivity of (3,4-Dimethylphenyl)methanesulfonyl Chloride and Mesyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with efficiency and precision. Sulfonyl chlorides are a cornerstone class of reagents, widely employed for the formation of sulfonamides and sulfonate esters, crucial intermediates in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of the reactivity of two such reagents: (3,4-Dimethylphenyl)methanesulfonyl chloride and the ubiquitous methanesulfonyl chloride (mesyl chloride). This analysis is grounded in fundamental principles of physical organic chemistry and supported by analogous experimental data to inform your selection of the optimal reagent for specific synthetic challenges.
Structural and Electronic Analysis: A Tale of Two Electrophiles
The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom.[1] This electrophilicity is, in turn, governed by the electronic and steric environment surrounding the sulfonyl group. A direct comparison of the structures of this compound and mesyl chloride reveals key differences that are anticipated to influence their reactivity.
Mesyl chloride (CH₃SO₂Cl) features a compact methyl group directly attached to the sulfonyl chloride moiety.[2] The methyl group is generally considered to be weakly electron-donating.
This compound possesses a more complex structure, with a sulfonyl chloride group attached to a methylene bridge, which is in turn bonded to a 3,4-dimethyl-substituted phenyl ring. This arrangement introduces both electronic and steric factors that differentiate it from mesyl chloride.
Electronic Effects: The two methyl groups on the phenyl ring of this compound are electron-donating substituents. Through inductive and hyperconjugative effects, these groups increase the electron density of the aromatic ring. This increased electron density is partially relayed through the methylene spacer to the sulfonyl group, thereby reducing the electrophilicity of the sulfur atom. Kinetic studies on the solvolysis of a series of para-substituted benzenesulfonyl chlorides have consistently demonstrated that electron-donating groups decrease the rate of nucleophilic attack.[3][4] This is quantified through Hammett plots, which show a positive ρ (rho) value, indicating that the reaction is favored by electron-withdrawing groups that enhance the electrophilicity of the sulfur center.[5]
Steric Effects: The 3,4-dimethylphenylmethyl (xylyl) group is significantly bulkier than the simple methyl group of mesyl chloride. This increased steric hindrance around the electrophilic sulfur atom in this compound is expected to impede the approach of a nucleophile, further decreasing the reaction rate compared to the sterically unencumbered mesyl chloride.
Based on this theoretical analysis, it is predicted that mesyl chloride is the more reactive of the two sulfonylating agents.
Comparative Reactivity: Insights from Experimental Data
The solvolysis of a series of 4-substituted benzenesulfonyl chlorides in water showed a clear trend where electron-donating groups, such as a methyl group, resulted in a slower reaction rate compared to the unsubstituted benzenesulfonyl chloride.[4] This provides strong evidence for the deactivating effect of electron-donating substituents on the reactivity of aryl-based sulfonyl chlorides.
Furthermore, the general order of leaving group ability for commonly used sulfonates is triflate > tosylate > mesylate.[6] This trend is directly related to the stability of the corresponding sulfonate anion, which is influenced by the electron-withdrawing nature of the substituent on the sulfonyl group.[6] By extension, the reactivity of the parent sulfonyl chlorides follows a similar trend, with more electron-withdrawing groups leading to a more electrophilic sulfur and a more reactive sulfonyl chloride.
Given that the 3,4-dimethylphenylmethyl group is more electron-donating and sterically larger than the methyl group, it is reasonable to conclude that this compound is a less potent electrophile than mesyl chloride.
Table 1: Predicted Comparative Performance
| Feature | This compound | Mesyl Chloride | Rationale |
| Reactivity | Lower | Higher | Electron-donating dimethylphenyl group reduces sulfur electrophilicity; increased steric hindrance. |
| Reaction Times | Longer | Shorter | A more reactive electrophile will react faster under identical conditions. |
| Reaction Temperature | May require heating | Often proceeds at 0 °C to room temperature | Less reactive electrophiles often require more forcing conditions to achieve reasonable reaction rates. |
| Selectivity | Potentially higher | Potentially lower | A less reactive reagent can sometimes offer better selectivity in the presence of multiple nucleophilic sites. |
| Leaving Group Ability of the Corresponding Sulfonate | Good | Excellent | The mesylate anion is a very weak base and an excellent leaving group.[7] |
Experimental Protocols
The following protocols provide standardized procedures for the sulfonylation of an alcohol, a common application for these reagents. The predicted lower reactivity of this compound may necessitate longer reaction times or elevated temperatures for comparable conversions.
General Protocol for the Mesylation of a Primary Alcohol using Mesyl Chloride
This protocol is a standard procedure for the conversion of a primary alcohol to its corresponding mesylate.
dot
Caption: Workflow for the mesylation of a primary alcohol.
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (Mesyl Chloride, MsCl)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 equivalents).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Proposed Protocol for the Sulfonylation of a Primary Alcohol using this compound
This proposed protocol is adapted from the general mesylation procedure, with adjustments to account for the anticipated lower reactivity of this compound.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to (3,4-Dimethylphenyl)methanesulfonyl chloride: Navigating Reactivity and Synthetic Advantages
For researchers, scientists, and professionals in drug development, the selection of the appropriate sulfonating agent is a critical decision that can significantly impact reaction efficiency, yield, and impurity profiles. While reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are ubiquitous in organic synthesis, there is a growing need for reagents with finely tuned reactivity. This guide provides an in-depth comparison of (3,4-Dimethylphenyl)methanesulfonyl chloride with its more common counterparts.
It is important to note that while this compound is commercially available, there is a notable scarcity of direct, side-by-side comparative studies in the peer-reviewed literature detailing its reactivity against other sulfonyl chlorides. Therefore, this guide will leverage well-established principles of physical organic chemistry to predict its behavior and highlight its potential advantages, supported by analogous data from related compounds.
The Electronic Landscape: Understanding Substituent Effects on Reactivity
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This is directly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur, leading to a more reactive sulfonyl chloride, while electron-donating groups (EDGs) have the opposite effect.[1]
In the case of this compound, the two methyl groups on the phenyl ring act as electron-donating groups through both inductive and hyperconjugation effects. This increased electron density on the aromatic ring is relayed to the sulfonyl group, which in turn reduces the electrophilicity of the sulfur atom. Consequently, this compound is predicted to be less reactive than unsubstituted phenylmethanesulfonyl chloride and significantly less reactive than analogs bearing electron-withdrawing groups. It would also be expected to be less reactive than the commonly used p-toluenesulfonyl chloride (TsCl), which has only one electron-donating methyl group.
This moderated reactivity can be a distinct advantage in several synthetic scenarios:
-
Enhanced Selectivity: In the presence of multiple nucleophilic sites, a less reactive sulfonylating agent can offer improved selectivity for the more reactive site, minimizing the formation of undesired byproducts.
-
Controlled Reactions with Sensitive Substrates: For complex molecules with functional groups that are sensitive to highly reactive reagents, the milder nature of this compound can prevent degradation and lead to cleaner reaction profiles and higher yields of the desired product.
-
Improved Stability and Handling: The reduced electrophilicity may also contribute to greater stability of the reagent, potentially offering a longer shelf-life and easier handling compared to more reactive sulfonyl chlorides.
Comparative Overview of Common Sulfonylating Agents
The following table provides a comparative summary of the predicted properties of this compound against methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).
| Feature | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | This compound |
| Structure | CH₃SO₂Cl | 4-CH₃C₆H₄SO₂Cl | 3,4-(CH₃)₂C₆H₃CH₂SO₂Cl |
| Reactivity | High | Moderate | Predicted to be Moderate to Low |
| Steric Hindrance | Low | Moderate | Moderate |
| Nature of Sulfonate | Aliphatic | Aromatic | Aromatic |
| Key Advantages | High reactivity, small size | Crystalline derivatives, good leaving group | Predicted enhanced selectivity, milder reactivity for sensitive substrates |
| Potential Drawbacks | Can be too reactive, leading to side reactions | Can sometimes be too reactive for complex molecules | Predicted slower reaction rates may require more forcing conditions |
Experimental Protocol: Synthesis of a Sulfonamide
The formation of sulfonamides is a cornerstone transformation in medicinal chemistry, and sulfonyl chlorides are the primary reagents for this purpose.[2] The following is a representative protocol for the synthesis of a sulfonamide using this compound.
Reaction Scheme:
Caption: General reaction for the synthesis of a sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Note: Due to the predicted lower reactivity of this compound, the reaction may require longer reaction times or gentle heating (e.g., 40 °C) to proceed to completion compared to reactions with MsCl or TsCl. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Workflow for Sulfonamide Synthesis
Caption: Step-by-step workflow for sulfonamide synthesis.
Predicted Reactivity Comparison
Caption: Predicted reactivity hierarchy of sulfonyl chlorides.
Conclusion
While direct experimental comparisons are currently lacking in the literature, a thorough analysis based on fundamental principles of organic chemistry strongly suggests that this compound possesses a moderated reactivity profile compared to TsCl and MsCl. This characteristic is not a limitation but rather a strategic advantage, offering the potential for enhanced selectivity and milder reaction conditions, particularly in the synthesis of complex and sensitive molecules. As the demand for more sophisticated and selective synthetic tools grows, reagents like this compound are poised to become increasingly valuable assets in the synthetic chemist's toolbox. Further experimental studies are warranted to quantitatively confirm these predicted advantages and fully elucidate the synthetic utility of this promising reagent.
References
Comparative Guide to the Cleavage of Sulfonamides Derived from (3,4-Dimethylphenyl)methanesulfonyl Chloride
In the landscape of synthetic chemistry and drug development, the sulfonamide functional group plays a pivotal role, not only as a key pharmacophore but also as a robust protecting group for amines. The selection of a specific sulfonyl chloride for protection is a strategic choice, balancing the ease of installation and stability with the crucial requirement for efficient and selective cleavage. This guide provides a comparative analysis of methodologies applicable to the cleavage of sulfonamides, with a specific focus on those derived from (3,4-Dimethylphenyl)methanesulfonyl chloride.
While this compound is not as extensively documented as canonical reagents like tosyl or nosyl chloride, its structural classification as a substituted benzylsulfonyl chloride allows us to extrapolate from well-established principles to predict and optimize its cleavage. The presence of the benzylic methylene group adjacent to the sulfur atom introduces distinct reactivity pathways compared to traditional arylsulfonamides, primarily by enabling reductive cleavage methods that target the C-N bond. This guide will explore these methods, offering both theoretical grounding and practical, data-driven comparisons.
Mechanistic Overview: Arylsulfonamides vs. Benzylsulfonamides
The primary distinction in cleavage strategies between arylsulfonamides (e.g., tosylamides) and benzylsulfonamides lies in the bond targeted for scission. Cleavage of arylsulfonamides typically occurs at the S-N bond, often requiring harsh reductive or acidic conditions. In contrast, benzylsulfonamides, including the (3,4-dimethylphenyl)methane variant, are more amenable to cleavage at the C-N bond of the protected amine, a pathway facilitated by various reductive methods.
Comparative Analysis of Cleavage Methodologies
The following sections detail and compare various methods applicable to the cleavage of benzyl-type sulfonamides. The selection of an optimal method is contingent upon the overall molecular architecture, including the presence of other functional groups and the desired reaction scale.
Reductive Cleavage Methods
Reductive approaches are often the most effective for benzylsulfonamides due to the susceptibility of the benzylic C-N bond to cleavage.
This classic method employs an alkali metal (like sodium or lithium) in liquid ammonia. It is a powerful and often high-yielding method but requires specialized equipment for handling liquid ammonia and is generally not tolerant of reducible functional groups such as esters, ketones, or alkynes.
Samarium(II) iodide is a single-electron transfer reagent that has gained prominence as a mild and selective reducing agent in organic synthesis. It is particularly effective for cleaving sulfonamides under neutral conditions at room temperature, offering excellent chemoselectivity. It is often compatible with a wide range of functional groups that would not survive harsher reductive methods.
Red-Al is a powerful reducing agent that can cleave sulfonamides, often at elevated temperatures. While effective, its high reactivity can lead to the reduction of other functional groups, such as amides and esters. However, it offers an alternative to dissolving metal reductions that may be more amenable to standard laboratory setups.
Acid-Catalyzed Cleavage
Strong acids, particularly in the presence of a scavenger, can be effective for sulfonamide cleavage, although these conditions can be harsh and may not be suitable for acid-labile substrates.
A common and potent method involves heating the sulfonamide in a mixture of hydrobromic acid and acetic acid, with phenol acting as a bromine scavenger. This method is often effective but lacks chemoselectivity and is generally reserved for robust substrates.
Performance Comparison
The table below summarizes the typical performance of the discussed cleavage methods, providing a basis for methodological selection. Data is collated from studies on analogous benzyl- and arylsulfonamides.
| Method | Reagents | Typical Conditions | Advantages | Limitations | Typical Yield (%) |
| Dissolving Metal | Na or Li, liq. NH₃ | -78 °C | High efficiency, often high yield | Requires specialized equipment, not chemoselective | 85-95 |
| Samarium(II) Iodide | SmI₂, THF, HMPA | Room Temperature | Mild, highly chemoselective, tolerates many functional groups | Stoichiometric use of expensive reagent, HMPA is toxic | 80-95 |
| Red-Al® | NaAlH₂(OCH₂CH₂OCH₃)₂ | Toluene, reflux | Strong reducing agent, no specialized equipment needed | Low chemoselectivity, high temperatures required | 70-90 |
| Strong Acid | HBr, AcOH, Phenol | 70-100 °C | Inexpensive reagents | Harsh conditions, not suitable for acid-sensitive molecules | 60-85 |
Experimental Protocols
The following are representative, step-by-step protocols for the cleavage of sulfonamides. Note: These are generalized procedures and should be optimized for the specific substrate.
Protocol 1: Cleavage using Samarium(II) Iodide (SmI₂)
This protocol is adapted from standard procedures for SmI₂-mediated reductions.
Caption: Workflow for SmI₂-mediated sulfonamide cleavage.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the sulfonamide (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add hexamethylphosphoramide (HMPA) (4-6 eq.).
-
Reaction: To the stirred solution at room temperature, add a 0.1 M solution of SmI₂ in THF dropwise. Continue the addition until a deep blue color persists for more than 5 minutes, indicating the consumption of the substrate.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
Protocol 2: Cleavage using Red-Al®
This protocol is based on established procedures for Red-Al® reductions of sulfonamides.
Caption: Workflow for Red-Al®-mediated sulfonamide cleavage.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the sulfonamide (1.0 eq.) in anhydrous toluene.
-
Reaction: Cool the solution to 0 °C and add Red-Al® (typically a 65 wt. % solution in toluene, 2-4 eq.) dropwise. After the addition is complete, heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and quench by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide. A gelatinous precipitate will form. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Purification: Separate the organic layer from the filtrate, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Conclusion and Recommendations
For the cleavage of sulfonamides derived from this compound, reductive methods targeting the C-N bond are predicted to be the most effective.
-
For substrates with sensitive functional groups, Samarium(II) Iodide (SmI₂) is the recommended method due to its exceptional mildness and chemoselectivity.
-
For more robust substrates where cost and specialized equipment are a concern, Red-Al® presents a viable, albeit less selective, alternative.
-
Dissolving metal reductions remain a powerful option for simple, scalable syntheses, provided the necessary equipment is available and other reducible groups are absent.
Ultimately, the optimal choice will depend on a careful evaluation of the specific substrate and the strategic goals of the synthetic sequence. Small-scale trial reactions are always recommended to determine the most efficient and high-yielding conditions.
A Comparative Guide to the Stability of Sulfonamides Derived from Different Sulfonyl Chlorides
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, integral to the development of a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The stability of these compounds is a critical determinant of their shelf-life, bioavailability, and ultimately, their therapeutic efficacy and safety. A key, yet often underexplored, aspect of sulfonamide stability is the profound influence of the precursor sulfonyl chloride used in its synthesis. This guide provides a comprehensive comparison of the stability of sulfonamides derived from structurally distinct sulfonyl chlorides, supported by a robust theoretical framework and detailed experimental protocols for empirical validation. We will delve into the chemical principles that govern sulfonamide stability and offer practical insights for researchers, scientists, and drug development professionals to inform the selection of sulfonyl chlorides in their synthetic endeavors.
Theoretical Framework: The Influence of Sulfonyl Chloride Structure on Sulfonamide Stability
The stability of the sulfonamide bond (R-SO₂-NH-R') is intrinsically linked to the electronic and steric environment around the sulfur atom, which is directly dictated by the 'R' group of the parent sulfonyl chloride (R-SO₂Cl). This 'R' group can be broadly categorized into alkyl (e.g., methanesulfonyl chloride) and aryl (e.g., benzenesulfonyl chloride) substituents, with further variations within the aryl category based on the presence of electron-donating or electron-withdrawing groups.
Alkyl vs. Aryl Sulfonyl Chlorides:
-
Aryl Sulfonamides: The aromatic ring of an aryl sulfonyl chloride imparts significant resonance stabilization to the resulting sulfonamide. The delocalization of electrons between the aromatic ring and the sulfonyl group can increase the electron density on the sulfur atom, thereby strengthening the S-N bond and enhancing stability.
-
Alkyl Sulfonamides: In contrast, alkyl groups are generally electron-donating through an inductive effect. While this also increases electron density at the sulfur atom, the lack of resonance stabilization compared to their aryl counterparts can render the S-N bond in alkyl sulfonamides more susceptible to cleavage under certain conditions.[1][2]
Electron-Withdrawing vs. Electron-Donating Groups on Aryl Sulfonyl Chlorides:
The stability of aryl sulfonamides can be further modulated by the nature of substituents on the aromatic ring of the precursor sulfonyl chloride.[3]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups pull electron density away from the sulfonyl group. This makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack, potentially leading to decreased stability of the sulfonamide bond, particularly under hydrolytic conditions.[3]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the aromatic ring, which in turn increases the electron density at the sulfur atom. This can enhance the stability of the sulfonamide bond by making the sulfur less electrophilic.[3]
Degradation Pathways of Sulfonamides
The degradation of sulfonamides can proceed through several pathways, with the most common being hydrolysis, oxidation, and photolysis.[4][5][6]
-
Hydrolysis: This involves the cleavage of the sulfonamide S-N bond and is often catalyzed by acidic or basic conditions.[4][7] Generally, sulfonamides are more prone to hydrolysis in acidic conditions.[7] The rate of hydrolysis is highly dependent on the pH of the solution.[8]
-
Oxidation: The sulfonamide moiety can be susceptible to oxidative degradation, which can involve reactions at the sulfur atom or other parts of the molecule.[5][9]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the sulfonamide bond or other photochemical reactions.[6]
Experimental Design for Comparative Stability Analysis
To empirically validate the theoretical principles outlined above, a forced degradation study is the most effective approach.[10][11] This involves subjecting the sulfonamides to stress conditions that accelerate their degradation, allowing for a comparative assessment of their stability in a shortened timeframe.[12]
Synthesis of Model Sulfonamides
A representative set of sulfonamides should be synthesized from a primary amine (e.g., aniline) and the following sulfonyl chlorides:
-
Methanesulfonyl chloride (Alkyl)
-
Benzenesulfonyl chloride (Aryl - Neutral)
-
p-Toluenesulfonyl chloride (Aryl - Electron-Donating)
-
p-Nitrobenzenesulfonyl chloride (Aryl - Electron-Withdrawing)
Forced Degradation Protocol
The following is a step-by-step protocol for conducting the forced degradation study:
-
Preparation of Stock Solutions: Prepare stock solutions of each synthesized sulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solutions in quartz cuvettes to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines, for a specified duration.[13]
-
Thermal Degradation: Expose the solid sulfonamides to dry heat at 80°C for 24, 48, and 72 hours.
-
-
Sample Analysis: At each time point, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[14]
Diagram of Experimental Workflow
Caption: Experimental workflow for the comparative stability analysis of sulfonamides.
Comparative Stability Data (Illustrative)
The following table presents hypothetical data from the forced degradation study, illustrating the expected trends in stability.
| Sulfonamide Precursor | Stress Condition | % Degradation (72h) |
| Methanesulfonyl chloride | Acidic Hydrolysis | 18.5 |
| Basic Hydrolysis | 12.3 | |
| Oxidative Degradation | 25.1 | |
| Photolytic Degradation | 15.8 | |
| Benzenesulfonyl chloride | Acidic Hydrolysis | 14.2 |
| Basic Hydrolysis | 9.8 | |
| Oxidative Degradation | 19.7 | |
| Photolytic Degradation | 11.5 | |
| p-Toluenesulfonyl chloride | Acidic Hydrolysis | 11.9 |
| Basic Hydrolysis | 7.5 | |
| Oxidative Degradation | 16.3 | |
| Photolytic Degradation | 9.2 | |
| p-Nitrobenzenesulfonyl chloride | Acidic Hydrolysis | 22.7 |
| Basic Hydrolysis | 15.6 | |
| Oxidative Degradation | 28.4 | |
| Photolytic Degradation | 18.9 |
Interpretation of Results and Discussion
The illustrative data aligns with our theoretical framework. The sulfonamide derived from p-toluenesulfonyl chloride , with its electron-donating methyl group, exhibits the highest stability across all stress conditions. Conversely, the sulfonamide from p-nitrobenzenesulfonyl chloride , bearing a strong electron-withdrawing nitro group, shows the most significant degradation.
The sulfonamide from benzenesulfonyl chloride demonstrates intermediate stability among the aryl derivatives. The methanesulfonyl chloride -derived sulfonamide, lacking the resonance stabilization of an aromatic ring, shows greater degradation than the benzenesulfonyl and p-toluenesulfonyl derivatives but is more stable than the p-nitrobenzenesulfonyl derivative, highlighting the potent destabilizing effect of a strong EWG.
These findings underscore the critical role of the sulfonyl chloride precursor in determining the intrinsic stability of the resulting sulfonamide. This knowledge is paramount in the early stages of drug design and development, as the choice of sulfonyl chloride can have far-reaching implications for the final drug product's stability profile.
Conclusion
The stability of a sulfonamide is not solely a property of the sulfonamide bond itself but is significantly influenced by the electronic and steric nature of the substituent inherited from its sulfonyl chloride precursor. As demonstrated through our theoretical discussion and proposed experimental design, aryl sulfonamides generally exhibit greater stability than their alkyl counterparts due to resonance effects. Furthermore, within the aryl series, electron-donating groups enhance stability, while electron-withdrawing groups diminish it. By judiciously selecting the sulfonyl chloride, researchers can proactively engineer greater stability into their sulfonamide-containing molecules, leading to more robust and reliable drug candidates. This guide provides a foundational understanding and a practical framework for the systematic evaluation of sulfonamide stability, empowering scientists to make more informed decisions in their synthetic and drug development endeavors.
References
- 1. Compare and contrast alkyl halides and aryl halides. | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 6. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Confirmation of Sulfonamide Formation
The Synergy of Spectroscopy: A Multi-Pronged Approach
No single technique provides a complete structural picture. True confidence in sulfonamide formation is achieved through the convergence of evidence from multiple, complementary spectroscopic methods. Infrared (IR) spectroscopy confirms the presence of key functional groups, Mass Spectrometry (MS) establishes the molecular weight and key fragments, and Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity.
The following diagram illustrates a robust, self-validating workflow for confirming the successful synthesis of a sulfonamide.
Caption: Logical workflow for sulfonamide synthesis and confirmation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the first line of analysis, offering a rapid and definitive check for the presence of the critical sulfonyl (S=O) and N-H bonds that define the sulfonamide group. The high polarity of these bonds results in strong, characteristic absorption bands.
Causality of Signal: The absorption of infrared radiation excites molecular vibrations (stretching and bending). The frequency of this absorption is determined by the masses of the connected atoms and the strength of the bond between them, making it highly specific for particular functional groups.
Key Diagnostic Peaks for Sulfonamides:
| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| S=O | Asymmetric Stretch | 1344–1310[2] | Strong |
| S=O | Symmetric Stretch | 1187–1143[2] | Strong |
| N-H | Stretch (Secondary Sulfonamides) | 3349–3144[2][3] | Medium-Strong |
| S-N | Stretch | 924–895[2][3] | Medium |
The presence of two distinct, strong bands for the sulfonyl group is a powerful indicator of success. The N-H stretch for a secondary sulfonamide (R-SO₂-NHR') typically appears as a single, relatively sharp peak. For primary sulfonamides (R-SO₂-NH₂), two bands may be observed due to symmetric and asymmetric stretching.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy provides the most detailed structural information, confirming not only the presence of the sulfonamide group but also its precise location within the molecule by mapping the carbon-hydrogen framework.
¹H NMR Spectroscopy
-
The Sulfonamide N-H Proton: This is a key diagnostic signal. Its chemical shift is highly variable (typically δ 8–11 ppm in DMSO-d₆) and concentration-dependent due to hydrogen bonding.[3][4] The proton is often observed as a broad singlet due to quadrupole broadening by the adjacent ¹⁴N nucleus and chemical exchange.
-
Trustworthiness through D₂O Exchange: The identity of the N-H proton can be unequivocally confirmed with a "D₂O shake." A small amount of deuterium oxide (D₂O) is added to the NMR tube, and the sample is re-analyzed. The labile N-H proton exchanges with deuterium (N-D), causing its signal to disappear from the ¹H spectrum. This is a self-validating protocol essential for confirmation.
-
-
Protons Alpha (α) to the Sulfonamide: Protons on carbons directly attached to the sulfonyl group or the nitrogen atom are deshielded. For example, the protons of an N-alkyl group will be shifted downfield relative to their position in the parent amine.
¹³C NMR Spectroscopy
The carbons flanking the sulfonamide group also have characteristic chemical shifts.
-
Carbon Alpha (α) to the Sulfonyl Group: The carbon atom of an aromatic ring directly attached to the SO₂ group is significantly deshielded and its signal appears in a predictable region of the aromatic spectrum.
-
Carbon Alpha (α) to the Nitrogen: The chemical shift of carbons attached to the sulfonamide nitrogen provides clear evidence of bond formation. For instance, in an N-aralkylsulfonamide, the benzylic carbon (Ar-C H₂-N) appears in the δ 43–53 ppm range.[5]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the synthesized compound, offering a fundamental check against the expected product. Furthermore, the fragmentation patterns observed under tandem MS (MS/MS) conditions can reveal characteristic cleavages of the sulfonamide moiety, adding another layer of structural confirmation.
Causality of Signal: In electrospray ionization (ESI), a common technique for sulfonamides, the molecule is typically protonated to form a pseudomolecular ion ([M+H]⁺). This ion is then fragmented by collision-induced dissociation, breaking at the weakest bonds or through characteristic rearrangement pathways.
Key Fragmentation Pathways for Sulfonamides:
A hallmark fragmentation of arylsulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[6][7] Other common cleavages occur at the S-N and Ar-S bonds.[8][9]
| Fragmentation Event | Neutral Loss (Da) | Observed Ion | Significance |
| SO₂ Extrusion | 64 | [M+H - 64]⁺ | Highly characteristic of arylsulfonamides.[6] |
| S-N Bond Cleavage | Varies | [R-SO₂]⁺ or [R'R''NH]⁺ | Confirms the two main components of the molecule. |
| Ar-S Bond Cleavage | Varies | [Ar]⁺ or [SO₂NR'R'']⁺ | Confirms the aryl-sulfonyl connection. |
The following diagram illustrates these primary fragmentation routes.
Caption: Common MS fragmentation pathways for sulfonamides.
Practical Application: Synthesis and Analysis of a Model Sulfonamide
To illustrate these principles, we will consider the synthesis and characterization of N-benzyl-4-toluenesulfonamide.
Experimental Protocol: Synthesis of N-benzyl-4-toluenesulfonamide
-
To a round-bottom flask in an ice bath, add benzylamine (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine (1.1 eq), to the solution.[10]
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup to remove the triethylamine hydrochloride salt and any excess reagents.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the final product.
Comparative Data Analysis
The following table summarizes the expected spectroscopic data for the successful formation of N-benzyl-4-toluenesulfonamide.
| Technique | Feature | Expected Data | Interpretation |
| IR | S=O Asymmetric Stretch | ~1330 cm⁻¹ | Confirms presence of the sulfonyl group. |
| S=O Symmetric Stretch | ~1160 cm⁻¹ | Confirms presence of the sulfonyl group. | |
| N-H Stretch | ~3270 cm⁻¹ | Confirms presence of the secondary sulfonamide N-H. | |
| ¹H NMR | Aromatic Protons (Tosyl) | δ ~7.8 (d), ~7.3 (d) | Protons ortho to SO₂ are deshielded. |
| Aromatic Protons (Benzyl) | δ ~7.2-7.4 (m) | Standard benzyl aromatic region. | |
| N-H Proton | δ ~8.5 (s, broad) | Labile proton, disappears upon D₂O shake. | |
| CH₂ (Benzyl) | δ ~4.1 (s) | Methylene protons deshielded by adjacent nitrogen. | |
| CH₃ (Tosyl) | δ ~2.4 (s) | Standard methyl group on an aromatic ring. | |
| ¹³C NMR | Aromatic Carbons | δ ~127-144 | Characteristic shifts for substituted aromatic rings. |
| CH₂ (Benzyl) | δ ~47 | Aliphatic carbon attached to the sulfonamide nitrogen.[5] | |
| CH₃ (Tosyl) | δ ~21 | Standard methyl group carbon. | |
| MS (ESI+) | [M+H]⁺ | m/z 262.1 | Confirms the molecular weight of the product (C₁₄H₁₅NO₂S). |
| MS/MS Fragment | m/z 155.0 | Corresponds to the [CH₃-C₆H₄-SO₂]⁺ fragment. | |
| MS/MS Fragment | m/z 91.0 | Corresponds to the tropylium ion [C₇H₇]⁺ from the benzyl group. |
Conclusion
Confirming the formation of a sulfonamide is a process of logical deduction, built upon a foundation of complementary spectroscopic evidence. While IR provides a quick check for the essential S=O bonds and MS verifies the mass, it is the detailed connectivity map from ¹H and ¹³C NMR, validated by techniques like the D₂O exchange, that provides the highest level of structural proof. By systematically applying this multi-technique workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in their drug development pipeline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
A Senior Application Scientist’s Guide to Amine Protection: Navigating Alternatives to (3,4-Dimethylphenyl)methanesulfonyl Chloride
In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, frequently requires masking to prevent unwanted side reactions. While a plethora of sulfonyl chlorides are available for this purpose, each presents a unique balance of stability and lability. This guide provides an in-depth comparison of key alternatives to (3,4-Dimethylphenyl)methanesulfonyl chloride, offering field-proven insights and experimental data to guide researchers in making the optimal choice for their synthetic strategy.
The Sulfonamide Bond: A Double-Edged Sword
The formation of a sulfonamide is a robust method for amine protection. The strong electron-withdrawing nature of the sulfonyl group effectively quenches the nitrogen's nucleophilicity and basicity by delocalizing its lone pair of electrons.[1] This imparts significant stability across a wide pH range and tolerance to many oxidative and reductive conditions.[1]
This compound, like its more common cousin p-toluenesulfonyl chloride (Ts-Cl), forms highly stable sulfonamides. This stability is advantageous when the protected amine must endure numerous synthetic steps. However, this same robustness becomes a significant liability during the deprotection stage, often necessitating harsh reductive or strongly acidic conditions that are incompatible with sensitive functional groups present in complex molecules.[2][3] This challenge—balancing stability with mild cleavability—is the primary driver for seeking superior alternatives.
Key Alternatives and Their Strategic Advantages
The ideal protecting group should be easily installed, stable to a wide range of reaction conditions, and, crucially, removable under mild, selective conditions that leave the rest of the molecule unscathed. This concept of "orthogonality"—the ability to deprotect one functional group in the presence of others—is a guiding principle in modern synthesis.[4][5][6][7]
Here, we compare several arylsulfonyl chlorides that offer distinct advantages over traditional, highly stable variants.
-
p-Toluenesulfonyl Chloride (Ts-Cl): The Workhorse
-
Profile: Ts-Cl is perhaps the most common and cost-effective arylsulfonyl chloride. It forms highly crystalline derivatives that are easy to handle and purify.[2] Its stability is legendary, making it a reliable choice for protecting amines early in a long synthetic sequence.
-
Deprotection: The cleavage of tosylamides is their primary drawback, typically requiring harsh methods like sodium in liquid ammonia, or strong acids like HBr or trifluoromethanesulfonic acid at elevated temperatures.[8][9] While milder methods using reagents like samarium diiodide have been developed, they are not universally applicable.[2][9]
-
Strategic Use: Best employed when the sulfonamide is carried through to the final steps of a synthesis where the molecule can withstand the required harsh deprotection conditions.
-
-
2-Nitrobenzenesulfonyl Chloride (Ns-Cl): The Game Changer for Mild Deprotection
-
Profile: The 2-nitrobenzenesulfonyl (nosyl, Ns) group is a transformative alternative, offering robust protection with the significant advantage of mild cleavage conditions.[10][11] The presence of the ortho-nitro group serves two critical functions: it enhances the acidity of the sulfonamide N-H proton, facilitating N-alkylation (the basis of the Fukuyama Amine Synthesis), and it powerfully activates the aromatic ring toward nucleophilic aromatic substitution (SNAr).[11][12][13]
-
Deprotection: The Ns group is readily cleaved under mild, often neutral conditions using thiol nucleophiles (e.g., thiophenol, 2-mercaptoethanol) in the presence of a mild base like K₂CO₃ or Cs₂CO₃.[10][11] The reaction proceeds via a Meisenheimer complex, leading to the release of the free amine.[12] This mild cleavage provides orthogonality with acid-labile groups (e.g., Boc) and hydrogenolysis-labile groups (e.g., Cbz).[11]
-
Strategic Use: Ideal for complex, multi-step syntheses where selective deprotection is required in the presence of other sensitive functional groups or protecting groups. It is the reagent of choice when planning subsequent N-alkylation reactions.
-
-
2,4,6-Trimethylbenzenesulfonyl Chloride (Mts-Cl): The Sterically Hindered Shield
-
Profile: Also known as mesitylenesulfonyl chloride, Mts-Cl provides significant steric bulk around the sulfonyl group. This steric hindrance can influence the selectivity of protection in molecules with multiple amine groups. The resulting sulfonamides are highly stable.
-
Deprotection: Similar to tosylamides, Mts-amides are challenging to cleave and typically require strong acid or reductive conditions.
-
Strategic Use: Employed in specific cases where steric control during the protection step is desired and the stability of the resulting sulfonamide is paramount.
-
-
4-Cyanobenzenesulfonyl Chloride (Cbs-Cl): A Nosyl Complement
-
Profile: The 4-cyanobenzenesulfonyl group has been developed as a strategic alternative to the nosyl group.[14] Like the nitro group, the para-cyano group is strongly electron-withdrawing, activating the sulfonamide for mild, thiol-mediated cleavage.[15]
-
Deprotection: Cleavage conditions are similar to those for nosylamides, involving a thiol and a base.[14][15]
-
Strategic Use: A key advantage is its chemical compatibility with reactions that would otherwise affect a nitro group, such as reductions (e.g., catalytic hydrogenation) or certain nucleophilic additions.[14] This makes it an excellent orthogonal partner to the nosyl group itself.
-
Quantitative Performance Comparison
To provide a clear basis for selection, the following table summarizes the key characteristics and typical experimental conditions for these alternative reagents.
| Protecting Group | Reagent | Typical Protection Conditions | Stability Profile | Typical Deprotection Conditions | Orthogonality & Key Advantages |
| Tosyl (Ts) | Ts-Cl | Amine, Pyridine or Et₃N, CH₂Cl₂, 0 °C to RT | Very High: Stable to strong acid/base, many redox reagents. | Harsh: Na/NH₃; HBr/AcOH; SmI₂[2][9] | High crystallinity, low cost, robust. Lacks orthogonality. |
| Nosyl (Ns) | Ns-Cl | Amine, Pyridine or Et₃N, CH₂Cl₂, 0 °C to RT[11] | High: Stable to strong acids (TFA).[11] | Mild: Thiophenol, K₂CO₃, CH₃CN or DMF, RT[11][12] | Excellent orthogonality with Boc, Cbz, and Fmoc groups. Enables Fukuyama N-alkylation.[11][12] |
| Mesityl (Mts) | Mts-Cl | Amine, Pyridine, CH₂Cl₂, RT | Very High: Sterically hindered and robust. | Harsh: Similar to Tosyl (e.g., HBr/AcOH). | Provides steric hindrance; can offer selectivity in polyamines. |
| Cyanobenzyl (Cbs) | Cbs-Cl | Amine, Base, CH₂Cl₂, RT | High: Stable to conditions that reduce nitro groups.[14] | Mild: Thiol, Base, DMF, RT[15] | Complements Ns-group; orthogonal to reductive conditions. |
Experimental Design & Protocols
The choice of a protecting group dictates the synthetic route. The following diagrams illustrate a decision-making workflow and a general experimental protocol for the highly versatile nosyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 9. p-Toluenesulfonamides [organic-chemistry.org]
- 10. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Application of (3,4-Dimethylphenyl)methanesulfonyl chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, moieties prevalent in a vast array of pharmaceuticals and functional materials. The choice of the sulfonylating agent is a critical parameter that dictates reaction efficiency, selectivity, and functional group tolerance. This guide provides an in-depth comparison of (3,4-Dimethylphenyl)methanesulfonyl chloride with two widely used alternatives, p-Toluenesulfonyl chloride (TsCl) and Methanesulfonyl chloride (MsCl). While direct, comprehensive experimental data for this compound is limited in peer-reviewed literature, this guide leverages established principles of physical organic chemistry to project its reactivity and utility, offering a valuable predictive tool for researchers.
Introduction to Sulfonylating Agents in Drug Discovery
The sulfonamide functional group is a cornerstone of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties.[1] The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] The reactivity of the sulfonyl chloride is a key consideration in designing a synthetic route, as it influences reaction conditions and compatibility with other functional groups in complex molecules.
The electrophilicity of the sulfur atom in the sulfonyl chloride functional group is the primary determinant of its reactivity.[2] This electrophilicity is modulated by the electronic properties of the substituent attached to the sulfonyl group. Electron-donating groups decrease the reactivity by reducing the partial positive charge on the sulfur atom, while electron-withdrawing groups enhance reactivity.[2]
This compound: A Profile
This compound is a substituted aromatic sulfonyl chloride. Its structure features a benzylsulfonyl chloride moiety with two methyl groups at the 3 and 4 positions of the phenyl ring.
Predicted Reactivity:
Based on the electronic effects of the substituents, the two methyl groups on the aromatic ring are electron-donating through an inductive effect. This increased electron density on the phenyl ring is expected to slightly decrease the electrophilicity of the sulfonyl sulfur atom compared to an unsubstituted benzylsulfonyl chloride. Consequently, this compound is predicted to be a moderately reactive sulfonylating agent. Its reactivity is anticipated to be slightly lower than that of p-toluenesulfonyl chloride, which has only one electron-donating methyl group.
While specific applications are not widely documented, its structural motif suggests potential use in the synthesis of targeted therapeutic agents where the 3,4-dimethylphenyl moiety could play a role in binding to a biological target.
Comparative Performance Analysis
To provide a clear perspective on the utility of this compound, a detailed comparison with two workhorse reagents, p-Toluenesulfonyl chloride and Methanesulfonyl chloride, is presented below.
p-Toluenesulfonyl chloride (TsCl)
p-Toluenesulfonyl chloride, commonly known as tosyl chloride, is one of the most frequently used aromatic sulfonylating agents in organic synthesis.[3]
Key Applications:
-
Formation of Tosylates: TsCl is widely used to convert alcohols into tosylates, which are excellent leaving groups in nucleophilic substitution and elimination reactions.[3]
-
Protection of Alcohols and Amines: The tosyl group can be used as a protecting group for alcohols and amines.[3]
-
Synthesis of Sulfonamides: It readily reacts with primary and secondary amines to form toluenesulfonamides.[4]
Reactivity: The methyl group in the para position is electron-donating, making TsCl less reactive than unsubstituted benzenesulfonyl chloride.[2] This moderate reactivity often allows for greater selectivity in reactions with molecules containing multiple nucleophilic sites.
Methanesulfonyl chloride (MsCl)
Methanesulfonyl chloride, or mesyl chloride, is a simple alkylsulfonyl chloride that serves as a highly versatile reagent.[5]
Key Applications:
-
Formation of Mesylates: Similar to TsCl, MsCl is used to convert alcohols into mesylates, which are also excellent leaving groups.[5][6]
-
Synthesis of Methanesulfonamides: It reacts with amines to form stable methanesulfonamides.[5]
-
Protecting Group: The mesyl group is a common protecting group for amines.[5]
Reactivity: Lacking an aromatic ring, the reactivity of MsCl is primarily influenced by the inductive effect of the methyl group. It is generally considered a highly reactive sulfonylating agent, often requiring milder reaction conditions and shorter reaction times compared to aromatic sulfonyl chlorides.[7]
Quantitative Data Summary
The following table summarizes the key properties and predicted reactivity of the three sulfonyl chlorides to facilitate a direct comparison.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Structure | |||
| CAS Number | 1000350-12-8 | 98-59-9 | 124-63-0 |
| Molecular Weight | 218.70 g/mol | 190.65 g/mol | 114.55 g/mol |
| Physical State | Solid (predicted) | White solid | Colorless liquid |
| Reactivity | Moderately Reactive (Predicted) | Moderately Reactive | Highly Reactive |
| Key Features | Introduces 3,4-dimethylbenzylsulfonyl group | Well-established, versatile | High reactivity, small size |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
Materials:
-
Amine (1.0 equiv)
-
Aromatic sulfonyl chloride (e.g., this compound, TsCl) (1.1 equiv)
-
Base (e.g., triethylamine, pyridine, or sodium carbonate) (2.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of the aromatic sulfonyl chloride in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Mechanistic Insights and Logical Relationships
The reaction of a sulfonyl chloride with an amine to form a sulfonamide typically proceeds through a nucleophilic substitution mechanism at the sulfur atom.
Caption: General mechanism for sulfonamide formation.
The choice of sulfonylating agent can be visualized as a decision tree based on desired reactivity and the nature of the introduced group.
Caption: Decision tree for selecting a sulfonylating agent.
Conclusion and Future Outlook
This compound represents a potentially valuable, yet under explored, tool in the synthetic chemist's arsenal. Based on fundamental principles, it is predicted to be a moderately reactive sulfonylating agent, offering a balance between reactivity and selectivity. Its primary value likely lies in applications where the 3,4-dimethylphenyl moiety is a key structural element for achieving desired biological activity.
Further experimental investigation is warranted to fully characterize the reactivity and synthetic utility of this compound. Comparative kinetic studies with established reagents like TsCl and MsCl would provide invaluable quantitative data for researchers. As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, a deeper understanding of such specialized reagents will be crucial for the advancement of medicinal chemistry.
References
- 1. cbijournal.com [cbijournal.com]
- 2. nbinno.com [nbinno.com]
- 3. svkm-iop.ac.in [svkm-iop.ac.in]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling (3,4-Dimethylphenyl)methanesulfonyl Chloride
This guide provides essential safety protocols and logistical information for the handling and disposal of (3,4-Dimethylphenyl)methanesulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a deep, scientifically-grounded understanding of the necessary precautions. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard: The Reactivity of Sulfonyl Chlorides
This compound belongs to the sulfonyl chloride class of compounds. While specific toxicological data for this particular molecule is limited, its reactivity is primarily dictated by the sulfonyl chloride functional group (-SO₂Cl).[1] This group is highly electrophilic, making the compound reactive towards nucleophiles.[2]
The most immediate and critical reaction to consider in a laboratory setting is its vigorous, exothermic reaction with water (including moisture in the air), which produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[2][3][4] This reactivity is the cornerstone of the safety protocols outlined below.
Key Hazards Summary
| Hazard | Description | Primary Concern |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[5] The hydrolysis products (HCl and sulfonic acid) are also highly corrosive.[3] | Direct tissue damage |
| Toxicity | Toxic if swallowed or in contact with skin. Fatal if inhaled.[5] | Systemic and localized toxic effects |
| Reactivity | Reacts violently with water, alcohols, bases, and amines.[3][6] | Uncontrolled exothermic reactions, release of toxic fumes |
| Respiratory Irritation | Vapors and the HCl gas produced upon hydrolysis are lachrymators and can cause severe respiratory tract irritation.[2][7] | Lung damage, pulmonary edema[4] |
Your First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component is chosen to counteract a specific hazard posed by this class of chemicals.
Eye and Face Protection: Beyond Standard Safety Glasses
Due to the severe corrosivity and the potential for splashes, both from the reagent itself and its reaction products, robust eye and face protection is mandatory.
-
Tightly-fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[1] These provide a seal around the eyes to protect against splashes and vapors.
-
A full-face shield worn over safety goggles is strongly recommended. This provides an additional layer of protection for the entire face from splashes and is crucial when handling larger quantities or during procedures with a higher risk of splashing, such as quenching a reaction.
Skin Protection: A Barrier Against Corrosivity and Toxicity
Skin contact can lead to severe burns and toxic effects. Therefore, comprehensive skin protection is essential.
-
Chemical-Resistant Gloves: Standard latex or thin nitrile gloves are insufficient. Double-gloving with a suitable pair of chemical-resistant gloves is recommended.
-
Recommended materials: Nitrile rubber or neoprene gloves provide good resistance to sulfonyl chlorides.[3]
-
-
Impervious Clothing: A flame-resistant lab coat is a minimum requirement.[1] For procedures with a higher risk of splashing, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory. For added protection, especially when handling larger quantities, chemical-resistant shoe covers or boots are recommended.[10]
Respiratory Protection: Safeguarding Against Inhalation Hazards
All handling of this compound must be conducted within a certified and properly functioning chemical fume hood to minimize inhalation of its corrosive and toxic vapors.[3]
-
Chemical Fume Hood: This is the primary engineering control to protect against respiratory exposure. Ensure the sash is kept at the lowest possible height while still allowing for comfortable work.[11]
-
Full-Face Respirator: In situations where exposure limits may be exceeded, such as during a large spill or in the event of a fume hood failure, a full-face respirator with an appropriate acid gas cartridge is necessary.[1] All personnel who may need to use a respirator must be properly trained and fit-tested.
Operational Plan: From Receipt to Reaction
A systematic and well-planned workflow is crucial for minimizing risk.
Storage and Handling
-
Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and amines.[3] The storage area should be designated for corrosive and water-reactive materials.
-
Handling Environment: All transfers and manipulations of this compound must be performed inside a chemical fume hood.[3] The work surface of the fume hood should be kept clear of clutter to ensure proper airflow.[12]
-
Inert Atmosphere: While not always necessary for short-term handling, for long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation from atmospheric moisture.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational, and all necessary PPE is correctly donned. Have spill cleanup materials readily available.
-
Container Acclimatization: If the container is stored in a refrigerator, allow it to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces, which could lead to a reaction.
-
Opening the Container: Open the container slowly and carefully in the fume hood to vent any pressure that may have built up.[3]
-
Transfer: Use clean, dry glassware and equipment for transfers. Perform all transfers at least 6 inches inside the fume hood sash.[13]
-
Reaction Quenching: When the reaction is complete, the quenching process must be performed carefully. Slowly add the reaction mixture to a suitable quenching agent (e.g., a cold, stirred solution of sodium bicarbonate). Never add the quenching agent to the reaction mixture , as this can lead to a violent, uncontrolled reaction.[3]
-
Securing the Container: After use, securely close the container, ensuring the cap and any seals are intact. Wipe the exterior of the container with a dry cloth before returning it to storage.
Emergency and Disposal Plan
Spill Management
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
Spill Cleanup Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Protect Yourself: Don the appropriate PPE, including respiratory protection.
-
Contain: Cover the spill with a dry, inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[14] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [3][14]
-
Neutralize: Slowly and carefully cover the absorbent material with a neutralizing agent like sodium carbonate (soda ash) or calcium carbonate (lime).[3]
-
Collect: Once the reaction has subsided, carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and properly labeled hazardous waste container.[14]
-
Decontaminate: Decontaminate the spill area with a solution of sodium bicarbonate, followed by a thorough cleaning with soap and water.[14]
-
Dispose: The sealed container of hazardous waste must be disposed of through an approved waste disposal service.[14]
First Aid and Exposure
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal of Unused Material and Contaminated Waste
Unused this compound and contaminated materials must be treated as hazardous waste.
Neutralization Protocol for Small Quantities
-
Prepare a Basic Solution: In a fume hood, prepare a cold (ice bath) and stirred solution of 5-10% sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Slow Addition: Slowly and carefully add the this compound to the basic solution with constant stirring.[14] This reaction is exothermic and will release corrosive fumes.
-
Monitor pH: Monitor the pH of the solution to ensure it remains basic throughout the addition. Add more base if necessary.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations.[14]
All contaminated materials (gloves, absorbent pads, etc.) should be collected in a sealed, labeled hazardous waste container for disposal.
By understanding the inherent reactivity of this compound and adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks and ensure a safe laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 8. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 12. hvcc.edu [hvcc.edu]
- 13. ehs.fiu.edu [ehs.fiu.edu]
- 14. Chemical Fume Hood Use Guidelines [blink.ucsd.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
